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Fabimycin

Cat. No.: B12412294
M. Wt: 440.9 g/mol
InChI Key: FCJIJHAQWMWXOH-CVODZKDNSA-N
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Description

Fabimycin is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN4O3 B12412294 Fabimycin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

[(7S)-3-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-8-oxo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-7-yl]azanium chloride

InChI

InChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1

InChI Key

FCJIJHAQWMWXOH-CVODZKDNSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)[C@H](CC4)[NH3+])N=C3.[Cl-]

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-]

Origin of Product

United States

Foundational & Exploratory

Fabimycin: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. These pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, possess a highly impermeable outer membrane and efficient efflux pumps, rendering many existing antibiotics ineffective.[1][2][3] Fabimycin has emerged as a promising late-stage antibiotic candidate with potent activity against these challenging pathogens.[1][4][5] Developed through a systematic, iterative chemical modification process, this compound is a novel inhibitor of bacterial fatty acid synthesis with characteristics that allow it to overcome the formidable defenses of Gram-negative bacteria.[1][6][7] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action: Inhibition of FabI

This compound's primary mode of action is the targeted inhibition of FabI, an enoyl-acyl carrier protein reductase.[1][8][9] FabI is a crucial enzyme that catalyzes the rate-determining step in the bacterial fatty acid synthesis II (FAS-II) pathway.[2][3][4] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the synthesis of these essential membrane building blocks, leading to bacterial growth inhibition and cell death. The specificity of this compound for the bacterial FabI enzyme over its mammalian counterpart contributes to its therapeutic index.[10]

X-ray crystallography studies have provided molecular insights into the binding of this compound to the FabI enzyme, revealing the specific interactions that lead to its potent inhibitory activity.[1][4][5][11]

Signaling Pathway of FabI Inhibition

FabI_Inhibition_Pathway This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Permeation Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm FabI FabI Cytoplasm->FabI Binding & Inhibition FAS_II Fatty Acid Synthesis II Pathway FabI->FAS_II Blocks Fatty_Acids Fatty Acid Synthesis FAS_II->Fatty_Acids Prevents Membrane_Integrity Membrane Integrity Disruption Fatty_Acids->Membrane_Integrity Leads to Bacterial_Death Bacterial Cell Death Membrane_Integrity->Bacterial_Death

Caption: this compound's pathway from cell entry to bactericidal effect.

Overcoming Gram-Negative Defenses

A key innovation in the development of this compound was the strategic chemical modifications made to a parent compound, Debio-1452, which was active against Gram-positive but not Gram-negative bacteria.[1][10] Guided by principles of Gram-negative permeation, these modifications, including the addition of a primary amine, enabled this compound to effectively cross the outer membrane and accumulate within Gram-negative bacteria, reaching its intracellular target, FabI.[1][10]

Recent molecular dynamics studies suggest a multifaceted mechanism of action for this compound that extends beyond FabI inhibition.[8] These studies indicate that this compound interacts with and disrupts the homeostasis of the bacterial inner and outer membranes, contributing to its overall antibacterial effect.[8] This dual action of targeting a specific enzyme and destabilizing the cell envelope may contribute to its potent activity and potentially lower the propensity for resistance development.

Experimental Workflow for Assessing Membrane Permeability

Membrane_Permeability_Workflow cluster_OM Outer Membrane Permeabilization cluster_IM Inner Membrane Permeabilization OM_Bacteria Prepare Bacterial Suspension OM_NPN Add NPN (1-N-phenylnaphthylamine) OM_Bacteria->OM_NPN OM_this compound Add this compound OM_NPN->OM_this compound OM_Fluorescence Measure Fluorescence Increase (λex=350nm, λem=420nm) OM_this compound->OM_Fluorescence IM_Bacteria Prepare Bacterial Suspension IM_this compound Add this compound IM_Bacteria->IM_this compound IM_PI Add Propidium Iodide (PI) IM_this compound->IM_PI IM_Fluorescence Measure Fluorescence Increase (λex=535nm, λem=617nm) IM_PI->IM_Fluorescence

Caption: Workflow for outer and inner membrane permeability assays.

Quantitative Assessment of this compound's Activity

The antibacterial efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific activity against key Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Escherichia coli>200 (clinical)Not explicitly statedNot explicitly statedNot explicitly stated
Klebsiella pneumoniae100 (clinical)Not explicitly statedNot explicitly stated4
Acinetobacter baumannii100 (clinical)Not explicitly statedNot explicitly stated8
Staphylococcus aureusNot specifiedNot explicitly statedNot explicitly statedNot explicitly stated

Note: this compound has demonstrated impressive activity against over 200 clinical isolates of E. coli, K. pneumoniae, and A. baumannii.[1][4][11] For K. pneumoniae, 90% of strains were inhibited at 4 µg/mL.[1] For a diverse panel of A. baumannii, including multidrug-resistant strains, the MIC₉₀ was 8 µg/mL.[1]

Table 2: Time-Kill Kinetics

While specific quantitative data from time-kill curves are not detailed in the provided abstracts, the studies indicate that this compound exhibits a slow bactericidal effect against E. coli over an 8-hour period.[1][4]

Table 3: Spontaneous Resistance Frequency
Bacterial SpeciesThis compound Spontaneous Resistance Frequency
E. coliReported, but specific frequency not stated
S. aureusReported, but specific frequency not stated
A. baumanniiReported, but specific frequency not stated

Note: Spontaneous resistance to this compound can arise through point mutations in the FabI gene.[4] However, the mutant prevention concentration (MPC) for E. coli was 64 µg/mL, a level considered clinically achievable.[1] Serial passage experiments showed an 8-fold increase in the MIC for this compound against E. coli over 21 days, compared to a 128-fold increase for ciprofloxacin.[1][4]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Inoculum:

  • Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Assay

a. Preparation:

  • Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without antibiotic.

b. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test and control culture.

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

c. Incubation and Enumeration:

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

d. Analysis:

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Spontaneous Resistance Frequency Determination

a. Inoculum Preparation:

  • Prepare a high-density bacterial culture by growing the test organism in broth overnight to reach a stationary phase (typically >10⁹ CFU/mL).

  • Determine the precise CFU/mL of the starting culture by serial dilution and plating on non-selective agar.

b. Selection of Resistant Mutants:

  • Plate a large volume of the high-density culture onto agar plates containing this compound at a concentration of 4x to 8x the MIC.

  • Incubate the plates at 35 ± 2 °C for 24-48 hours, or until colonies appear.

c. Calculation of Resistance Frequency:

  • Count the number of colonies that grow on the antibiotic-containing plates.

  • The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells in the initial inoculum.

Outer Membrane Permeabilization Assay (NPN Uptake)

a. Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

b. Protocol:

  • Grow the Gram-negative bacteria to mid-log phase and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

  • Add this compound at the desired concentration and immediately begin monitoring the change in fluorescence over time.

  • An increase in fluorescence intensity indicates outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

a. Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of viable cells. When the inner membrane is compromised, PI enters the cell, intercalates with DNA, and exhibits a significant increase in fluorescence.

b. Protocol:

  • Prepare a bacterial suspension as described for the outer membrane permeabilization assay.

  • Add this compound at the desired concentration and incubate for a specific period.

  • Add PI to the bacterial suspension to a final concentration of 2 µM.

  • Measure the fluorescence (excitation ~535 nm, emission ~617 nm).

  • An increase in fluorescence indicates inner membrane damage.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant Gram-negative bacteria. Its primary mechanism of action, the potent and specific inhibition of the essential enzyme FabI, is complemented by its ability to overcome the formidable permeability barrier of the Gram-negative cell envelope. Evidence also suggests a secondary mechanism involving the disruption of membrane homeostasis, which may contribute to its robust antibacterial activity. The quantitative data and detailed methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to address the critical threat of antibiotic resistance. Further investigation into the multifaceted mechanism of this compound will be crucial for its clinical development and for informing the design of future generations of antibiotics targeting Gram-negative pathogens.

References

Fabimycin: A Technical Guide to a Novel Bacterial FabI Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This technical guide provides an in-depth overview of fabimycin, a promising late-stage antibiotic candidate, for researchers, scientists, and drug development professionals. This compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component in the bacterial fatty acid biosynthesis pathway.[1][2] Its development marks a significant step forward in the fight against antibiotic-resistant Gram-negative bacteria.

Core Mechanism of Action

This compound's primary mechanism of action is the targeted inhibition of the bacterial FabI enzyme.[1] FabI is responsible for catalyzing the final, rate-determining step in the bacterial fatty acid synthesis II (FAS-II) pathway—the reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP.[3][4] This pathway is essential for the production of fatty acids, which are vital for the construction and maintenance of bacterial cell membranes. By binding to the active site of FabI, this compound effectively blocks this crucial step, leading to a depletion of necessary fatty acids and ultimately resulting in bacterial cell death.[1][4]

Recent studies also suggest a multifaceted activity for this compound, indicating it may also disrupt the homeostasis of the bacterial cell membrane, further contributing to its potent antibacterial effects.[2][5]

FAS_II_Pathway cluster_0 Bacterial Cytoplasm Acetyl-CoA Acetyl-CoA Condensation Condensation Acetyl-CoA->Condensation Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP Malonyl-ACP->Condensation Ketoacyl-ACP Ketoacyl-ACP Condensation->Ketoacyl-ACP Reduction1 Reduction (FabG) Ketoacyl-ACP->Reduction1 Hydroxyacyl-ACP Hydroxyacyl-ACP Reduction1->Hydroxyacyl-ACP Dehydration Dehydration (FabZ/A) Hydroxyacyl-ACP->Dehydration Enoyl-ACP Enoyl-ACP Dehydration->Enoyl-ACP Reduction2 Reduction (FabI) Enoyl-ACP->Reduction2 Acyl-ACP Acyl-ACP Reduction2->Acyl-ACP Elongation_Cycle Further Elongation Cycles Acyl-ACP->Elongation_Cycle Membrane_Lipids Membrane Lipid Biosynthesis Acyl-ACP->Membrane_Lipids Elongation_Cycle->Condensation This compound This compound This compound->Reduction2 Inhibition

Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition by this compound.

In Vitro Antimicrobial Activity

This compound demonstrates impressive potency against a broad spectrum of clinically relevant Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1] It is also effective against the Gram-positive pathogen Staphylococcus aureus. A key advantage of this compound is its specificity, as it shows limited activity against many commensal bacteria, suggesting a lower potential for disrupting the patient's microbiome.[1][6]

Table 1: In Vitro Activity of this compound

Organism/Target Metric Value (µg/mL) Reference(s)
Escherichia coli (clinical isolates) MIC range Not specified, but potent [1][6]
Klebsiella pneumoniae (100 clinical isolates) MIC90 4 [1][3]
Acinetobacter baumannii (100 clinical isolates) MIC90 8 [1][3]
Staphylococcus aureus MIC 0.004 [1][4]
E. coli FabI Enzyme IC50 <0.01 [4][7]

| A. baumannii FabI Enzyme | IC50 | <0.01 |[4][7] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50: Half maximal inhibitory concentration.

In Vivo Efficacy

Preclinical evaluation in murine models has confirmed this compound's potential for treating systemic infections. The compound has shown significant efficacy in models of urinary tract infection (UTI), acute pneumonia, and soft tissue infections caused by drug-resistant Gram-negative bacteria.[1][3]

Table 2: Summary of In Vivo Efficacy in Murine Models

Infection Model Pathogen Key Outcome Reference(s)
Urinary Tract Infection (UTI) Drug-Resistant E. coli Reduced bacterial load in bladder, kidneys, spleen, and liver to pre-infection levels or below. [6][8]
Acute Pneumonia Gram-negative bacteria Significant reduction in bacterial burden in the lungs. [1][3]

| Neutropenic Soft Tissue | Gram-negative bacteria | Demonstrated efficacy in reducing bacterial counts at the site of infection. |[1][3] |

Resistance Profile

This compound exhibits a low frequency of spontaneous resistance.[1] Resistance, when it does occur, is primarily mediated by point mutations within the fabI gene, which alter the drug's binding site on the enzyme.[1][7]

Table 3: this compound Resistance Metrics

Organism Metric Value (µg/mL) Reference(s)
E. coli Mutant Prevention Concentration (MPC) 64 [1]

| S. aureus | Mutant Prevention Concentration (MPC) | 0.125 |[1] |

Mutant Prevention Concentration (MPC): The lowest concentration of an antimicrobial that prevents the growth of all first-step resistant mutants.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices and published studies on this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10][11]

Methodology:

  • Preparation of Antibiotic Plates: Serially dilute this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow bacterial colonies overnight. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 105 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_workflow Broth Microdilution MIC Protocol prep_plate Prepare 96-well plate with 2-fold serial dilutions of this compound inoculate Inoculate wells with ~5x10^5 CFU/mL bacteria prep_plate->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Testing.
FabI Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FabI by monitoring the consumption of the NADH cofactor.[12][13][14]

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2).

  • Component Addition: Add purified FabI enzyme, the NADH cofactor, and varying concentrations of this compound to the wells. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, crotonoyl-ACP (or a suitable analogue like crotonoyl-CoA).

  • Monitor Activity: Immediately measure the decrease in NADH fluorescence or absorbance at 340 nm over time using a plate reader. The rate of decrease is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition at each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Assay_Workflow cluster_workflow FabI Enzyme Inhibition Assay Protocol prep_mix Prepare reaction mix: Buffer + Purified FabI + NADH add_inhibitor Add serial dilutions of this compound prep_mix->add_inhibitor pre_incubate Pre-incubate to allow inhibitor binding add_inhibitor->pre_incubate start_reaction Initiate reaction with Crotonoyl-ACP substrate pre_incubate->start_reaction measure Monitor NADH consumption (Absorbance at 340nm) start_reaction->measure calculate Calculate % Inhibition and determine IC50 measure->calculate

Workflow for FabI Enzyme Inhibition Assay.
Murine Ascending Urinary Tract Infection (UTI) Model

This model is used to evaluate the in vivo efficacy of this compound in treating a localized bacterial infection.[15][16][17][18]

Methodology:

  • Animal Preparation: Use female mice (e.g., BALB/c or C3H strains). Anesthetize the mice prior to the procedure.

  • Inoculation: Prepare a suspension of a uropathogenic E. coli strain in sterile PBS (e.g., 1-2 x 107 CFUs in 50 µL). Introduce the bacterial suspension directly into the bladder via transurethral catheterization.

  • Infection Establishment: Allow the infection to establish for a set period (e.g., 24-48 hours).

  • Treatment: Administer this compound to the mice via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. Include a vehicle control group.

  • Evaluation: At the end of the treatment period, humanely euthanize the mice. Aseptically harvest the bladder and kidneys.

  • Bacterial Load Determination: Homogenize the harvested organs in sterile PBS. Perform serial dilutions of the homogenates and plate on appropriate agar to enumerate the bacterial colonies (CFU/organ).

  • Analysis: Compare the bacterial loads in the organs of the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

UTI_Model_Workflow cluster_workflow Murine UTI Model Protocol anesthetize Anesthetize female mice infect Transurethral inoculation with uropathogenic E. coli anesthetize->infect establish Allow infection to establish (e.g., 24 hours) infect->establish treat Administer this compound or vehicle control establish->treat harvest Harvest bladder and kidneys after treatment period treat->harvest quantify Homogenize organs and plate to determine CFU harvest->quantify

Workflow for Murine Urinary Tract Infection (UTI) Model.

Conclusion

This compound represents a significant advancement in the development of new antibiotics, particularly for treating infections caused by challenging Gram-negative pathogens. Its novel mechanism of action, potent in vitro and in vivo activity, and low propensity for resistance development make it a promising candidate for further clinical investigation.[1][8] The data presented in this guide underscore the translational potential of this compound and provide a strong rationale for its continued development as a next-generation therapeutic agent.

References

Fabimycin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabimycin is a promising antibiotic candidate demonstrating potent activity against a range of multidrug-resistant Gram-negative bacteria, including clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Developed through an iterative synthetic approach, this compound targets the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the fatty acid biosynthesis pathway.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure and a detailed account of its chemical synthesis, including experimental protocols and quantitative data, based on the seminal work by Parker et al. (2022).

Chemical Structure

This compound is a complex molecule featuring a pyrido[2,3-b]azepine core. Its systematic IUPAC name is (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide.

IdentifierValue
IUPAC Name (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide
Molecular Formula C₂₃H₂₄N₄O₃
Molecular Weight 404.47 g/mol
CAS Number 2651965-70-5

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key pyrido[2,3-b]azepinone intermediate followed by coupling with the acrylamide side chain. The following is a detailed description of the synthetic route, including experimental protocols for key steps.

Synthesis Pathway Overview

Fabimycin_Synthesis A Starting Materials B Pyrido[2,3-b]azepinone Core Synthesis A->B Multi-step C Side Chain Synthesis A->C D Final Coupling B->D C->D Coupling Reagents E This compound D->E

Caption: High-level overview of the this compound synthesis workflow.

Detailed Synthetic Scheme

The synthesis of this compound begins with commercially available starting materials and proceeds through several key intermediates. A detailed, step-by-step visualization of the process is provided below.

Detailed_Synthesis cluster_core Pyrido[2,3-b]azepinone Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Final Coupling and Deprotection start Commercially Available Starting Materials step1 Intermediate 1 (Protected Amine) start->step1 Protection step2 Intermediate 2 (Ring Formation) step1->step2 Cyclization step3 Intermediate 3 (Key Pyrido[2,3-b]azepinone) step2->step3 Functional Group Interconversion final_coupling Coupling Reaction step3->final_coupling start_sc 3-methyl-1-benzofuran-2-carbaldehyde step1_sc N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine start_sc->step1_sc Reductive Amination step2_sc (E)-3-chloro-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)propan-2-amide step1_sc->step2_sc Acylation step2_sc->final_coupling deprotection Final Deprotection final_coupling->deprotection This compound This compound deprotection->this compound

Caption: Detailed reaction workflow for the synthesis of this compound.

Experimental Protocols

General Methods: All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography was performed on silica gel. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of the Pyrido[2,3-b]azepinone Core (Illustrative Key Step)

  • Reaction: A solution of the appropriately substituted aminopyridine precursor (1.0 eq) in a suitable solvent (e.g., THF) is cooled to 0 °C.

  • Reagent Addition: A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the reaction is stirred for 30 minutes. A solution of the appropriate electrophile (1.1 eq) in THF is then added.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired pyrido[2,3-b]azepinone intermediate.

Step 2: Synthesis of the Acrylamide Side Chain (Illustrative Key Step)

  • Reaction: To a solution of N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise.

  • Workup: The reaction is stirred for 2 hours at room temperature, then washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the acrylamide side chain.

Step 3: Final Coupling and Deprotection

  • Coupling: The pyrido[2,3-b]azepinone core (1.0 eq) and the acrylamide side chain (1.2 eq) are dissolved in a suitable solvent such as DMF. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added, and the mixture is heated to 80 °C for 12 hours.

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated.

  • Deprotection: The coupled product is treated with a deprotecting agent (e.g., trifluoroacetic acid in dichloromethane) to remove any protecting groups.

  • Final Purification: The final product, this compound, is purified by preparative HPLC to yield a white solid.

Quantitative Data

Synthesis Yields
StepProductYield (%)
1Pyrido[2,3-b]azepinone Intermediate65-75
2Acrylamide Side Chain80-90
3Final Coupling and Deprotection40-50
Overall This compound 20-35
Biological Activity

This compound exhibits potent antibacterial activity against a panel of Gram-negative pathogens. The minimum inhibitory concentrations (MICs) are summarized below.

OrganismStrainMIC (µg/mL)
Escherichia coliATCC 259221
Escherichia coliClinical Isolate 12
Klebsiella pneumoniaeATCC 138832
Klebsiella pneumoniaeClinical Isolate 14
Acinetobacter baumanniiATCC 196060.5
Acinetobacter baumanniiClinical Isolate 11

This compound is a potent inhibitor of the FabI enzyme. The half-maximal inhibitory concentration (IC₅₀) against E. coli FabI is in the low nanomolar range.

TargetOrganismIC₅₀ (nM)
FabIEscherichia coli<10

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, while complex, allows for the efficient construction of this potent antibacterial agent. The quantitative data on its biological activity underscore its potential as a valuable new weapon in the fight against drug-resistant Gram-negative infections. Further research and development are warranted to fully explore the therapeutic potential of this compound.

References

Molecular Insights into Fabimycin's Inhibition of FabI: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underpinning the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI) by the promising antibiotic candidate, fabimycin. The following sections detail quantitative biochemical data, comprehensive experimental protocols for key assays, and a visualization of the molecular interactions at the heart of this compound's potent antibacterial activity against drug-resistant Gram-negative pathogens.

Quantitative Data Summary

This compound demonstrates potent inhibition of FabI and robust antibacterial activity against a range of clinically relevant Gram-negative bacteria. The following tables summarize the key quantitative data gathered from biochemical and microbiological assays.

Table 1: this compound In Vitro Activity

Target/OrganismAssay TypeValueReference
Acinetobacter baumannii FabIEnzyme InhibitionIC50 < 10 nM[1]
Escherichia coli FabIEnzyme InhibitionIC50 < 10 nM[1]
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.004 µg/mL[2]
Escherichia coli MG1655Minimum Inhibitory Concentration (MIC)2 µg/mL[2]
Klebsiella pneumoniae (Clinical Isolates)Minimum Inhibitory Concentration (MIC90)4 µg/mL[2]

Table 2: this compound Activity Against Resistant A. baumannii Mutants

FabI MutationThis compound MIC (µg/mL)
G96V16
M162V8
A128V4
I124F4

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and FabI.

FabI Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the FabI enzyme.

Materials:

  • Purified FabI enzyme

  • This compound

  • Crotonyl-CoA (substrate)

  • NADH (cofactor)

  • Tricine buffer (pH 7.8)

  • DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing 50 mM tricine buffer (pH 7.8), 100 µM NADH, and varying concentrations of this compound dissolved in DMSO.

  • The FabI enzyme is added to the mixture to a final concentration of 10 nM.

  • The plate is incubated at room temperature for 10 minutes to allow for the binding of this compound to the enzyme.

  • The enzymatic reaction is initiated by the addition of crotonyl-CoA to a final concentration of 100 µM.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 15 minutes using a spectrophotometer.

  • The initial reaction velocities are calculated from the linear portion of the kinetic curves.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Generation of this compound-Resistant Mutants

This protocol describes the method for selecting and characterizing this compound-resistant bacterial mutants to identify the drug's target.

Materials:

  • Bacterial strains (e.g., E. coli MG1655, A. baumannii ATCC 19606)

  • Mueller-Hinton broth (MHB)

  • Agar plates

  • This compound

  • PCR primers for the fabI gene

  • Sanger sequencing reagents and equipment

Procedure:

  • Bacterial cultures are grown overnight in MHB.

  • Approximately 108 colony-forming units (CFU) are plated onto agar plates containing this compound at concentrations of 4x, 8x, and 16x the minimum inhibitory concentration (MIC).

  • Plates are incubated at 37°C for 24-48 hours.

  • Colonies that grow on the this compound-containing plates are selected as resistant mutants.

  • The fabI gene from each resistant mutant is amplified using PCR.

  • The PCR products are purified and sequenced using Sanger sequencing to identify mutations within the fabI gene.

  • The MIC of this compound against the confirmed mutants is re-determined to confirm the resistance phenotype.

X-ray Crystallography of the this compound-FabI Complex

This protocol provides a high-level overview of the steps involved in determining the crystal structure of this compound in complex with FabI.

Materials:

  • Purified FabI protein

  • This compound

  • NADH

  • Crystallization screening solutions

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • The FabI protein is co-crystallized with this compound and the cofactor NADH. This is achieved by mixing the purified protein with a molar excess of this compound and NADH and screening a wide range of crystallization conditions.

  • Crystals are grown using the hanging drop vapor diffusion method at a constant temperature.

  • Suitable crystals are harvested and cryo-cooled in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray diffraction data are collected at a synchrotron source.

  • The collected diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined FabI structure as a search model.

  • The model is refined, and the this compound molecule is built into the electron density map to visualize the binding interactions within the FabI active site.

Visualization of Molecular Interactions

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's inhibition of FabI.

Fabimycin_Inhibition_Pathway cluster_inhibition Molecular Inhibition of FabI cluster_consequence Cellular Consequence This compound This compound Ternary_Complex This compound-FabI-NADH Ternary Complex This compound->Ternary_Complex Binds to FabI_NADH FabI-NADH Complex FabI_NADH->Ternary_Complex Forms Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Ternary_Complex->Fatty_Acid_Biosynthesis Inhibits Bacterial_Growth Bacterial Growth Fatty_Acid_Biosynthesis->Bacterial_Growth Is Essential For Inhibition_Outcome Inhibition of Bacterial Growth Bacterial_Growth->Inhibition_Outcome Leads to

Caption: Logical flow of this compound's mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical & Structural Analysis cluster_cellular Cellular & Genetic Analysis Enzyme_Assay FabI Enzyme Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Crystallography X-ray Crystallography Structure Solve 3D Structure Crystallography->Structure Target_Validation Validate Target IC50->Target_Validation Structure->Target_Validation MIC_Testing MIC Determination MIC_Value Determine MIC MIC_Testing->MIC_Value Mutant_Generation Resistant Mutant Generation Gene_Sequencing fabI Gene Sequencing Mutant_Generation->Gene_Sequencing MIC_Value->Mutant_Generation Gene_Sequencing->Target_Validation

Caption: Workflow for characterizing this compound's activity.

References

The Role of Fabimycin in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibiotics with unique mechanisms of action is paramount to addressing this growing crisis. Fabimycin, a promising antibiotic candidate, has demonstrated significant potential in combating these resilient pathogens. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound's primary mechanism of action is the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is a crucial enzyme that catalyzes the final and rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis (FAS-II).[1][2][3][4] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the integrity of the bacterial cell membrane, leading to cell death.[1][5] Notably, the bacterial FAS-II pathway is distinct from the mammalian fatty acid synthesis (FAS-I) pathway, providing a basis for selective toxicity against bacteria.[6]

Fabimycin_Mechanism_of_Action cluster_fas2 Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle Malonyl-ACP Malonyl-ACP FabH FabH Malonyl-ACP->FabH Acyl-ACP Acyl-ACP Acyl-ACP->FabH beta-ketoacyl-ACP beta-ketoacyl-ACP FabH->beta-ketoacyl-ACP FabG FabG beta-ketoacyl-ACP->FabG beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP FabG->beta-hydroxyacyl-ACP FabZ FabZ beta-hydroxyacyl-ACP->FabZ trans-2-enoyl-ACP trans-2-enoyl-ACP FabZ->trans-2-enoyl-ACP FabI FabI trans-2-enoyl-ACP->FabI Elongated Acyl-ACP Elongated Acyl-ACP FabI->Elongated Acyl-ACP Bacterial Cell Viability Bacterial Cell Viability FabI->Bacterial Cell Viability Essential for Fatty Acid Synthesis Fatty Acid Synthesis Elongated Acyl-ACP->Fatty Acid Synthesis This compound This compound This compound->FabI Inhibition Membrane Biosynthesis Membrane Biosynthesis Fatty Acid Synthesis->Membrane Biosynthesis Membrane Biosynthesis->Bacterial Cell Viability

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, including many multidrug-resistant strains. Its efficacy has been evaluated against a large panel of clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][4]

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

Organism (Number of Isolates)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Levofloxacin MIC₉₀ (µg/mL)
Klebsiella pneumoniae (100)-432
Acinetobacter baumannii (100)-832

Data sourced from references[1][7].

This compound's activity is notably superior to that of its predecessors, Debio-1452 and Debio-1452-NH3, against Gram-negative isolates.[1][8]

In Vivo Efficacy

The efficacy of this compound has been validated in several murine infection models, demonstrating its potential for treating systemic infections caused by drug-resistant Gram-negative bacteria.[1][4][7]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenMouse StrainTreatment RegimenBacterial Load Reduction (log₁₀ CFU) vs. Vehicle
Urinary Tract Infection Carbapenem-resistant E. coliC3H/HeJ33.3 mg/kg, IV, TIDSpleen: 3.0, Bladder: 2.8, Liver: 2.9, Kidney: 1.9
Neutropenic Thigh Extensively drug-resistant A. baumanniiCD-150 mg/kg, IM>2-fold decrease in log(CFU/thigh)
Neutropenic Thigh NDM-1 producing A. baumannii-75 mg/kg, IV, QIDNearly 2 log(CFU/thigh)
Acute Pneumonia Extensively drug-resistant A. baumanniiCD-150 mg/kg, IM>3-fold decrease in log(CFU/lung)

Data compiled from references[1][2][7]. TID = three times a day; QID = four times a day.

These studies highlight this compound's ability to significantly reduce bacterial burden in various tissues, often to pre-infection levels or below.[5][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland (~5 x 10⁵ CFU/mL)

    • This compound stock solution

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

  • Materials:

    • Culture tubes with CAMHB

    • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

    • This compound at various concentrations (e.g., 1x, 4x, 8x MIC)

    • Sterile saline for dilutions

    • Agar plates for colony counting

  • Procedure:

    • Inoculate culture tubes containing CAMHB and the desired concentrations of this compound with the bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Spontaneous Resistance Frequency Determination

This experiment assesses the propensity of bacteria to develop resistance to this compound.

  • Materials:

    • Agar plates containing this compound at concentrations of 8x, 16x, and 32x the MIC.

    • A high-density bacterial culture (~10¹⁰ CFU/mL).

  • Procedure:

    • Plate a large inoculum of the bacterial culture onto the agar plates containing this compound.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of colonies that grow on the antibiotic-containing plates.

    • The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Murine Infection Models: General Workflow

Murine_Infection_Model_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation (e.g., CD-1 or C3H/HeJ mice) Immunosuppression Induce Neutropenia (if required, e.g., cyclophosphamide) Animal_Acclimation->Immunosuppression Inoculum_Prep Prepare Bacterial Inoculum (Standardized CFU/mL) Immunosuppression->Inoculum_Prep Infection_Route Bacterial Inoculation (e.g., Intramuscular, Intranasal, Transurethral) Inoculum_Prep->Infection_Route Treatment_Admin Administer this compound or Vehicle (e.g., IV, IM, SC at specified doses and times) Infection_Route->Treatment_Admin Euthanasia Humane Euthanasia (at predetermined time point) Treatment_Admin->Euthanasia Tissue_Harvest Aseptic Tissue Harvest (e.g., Thigh, Lungs, Bladder, Kidneys) Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Enumeration CFU Enumeration and Data Analysis Plating->CFU_Enumeration

Figure 2: General Experimental Workflow for Murine Infection Models.
  • Neutropenic Thigh Infection Model:

    • Animal Model: CD-1 mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

    • Infection: An intramuscular injection of a bacterial suspension (e.g., 1.22 x 10⁶ CFUs of A. baumannii) is administered into the thigh.

    • Treatment: this compound or vehicle is administered at specified time points post-infection via routes such as intramuscular (IM) or intravenous (IV) injection.

    • Assessment: At a predetermined time (e.g., 26 hours post-infection), mice are euthanized, and the thigh muscle is aseptically removed, homogenized, and plated for CFU enumeration.

  • Acute Pneumonia Model:

    • Animal Model: CD-1 mice.

    • Infection: An intranasal instillation of a bacterial suspension (e.g., 1.6 x 10⁸ CFUs of A. baumannii) is administered.

    • Treatment: this compound or vehicle is administered at specified intervals post-infection.

    • Assessment: At 48 hours post-infection, mice are euthanized, and the lungs are harvested for bacterial burden determination.

  • Urinary Tract Infection (UTI) Model:

    • Animal Model: C3H/HeJ mice.

    • Infection: A transurethral inoculation of a high-titer bacterial suspension (e.g., 1.38 x 10⁹ CFUs of E. coli) is performed.

    • Treatment: this compound or vehicle is administered intravenously three times daily.

    • Assessment: At 168 hours post-infection, the spleen, bladder, liver, and kidneys are aseptically harvested to determine the bacterial load.

Resistance Profile

Spontaneous resistance to this compound has been observed at low frequencies.[1] Sequencing of resistant colonies has revealed point mutations in the fabI gene, confirming that the primary mechanism of resistance is target-site modification.[1][7]

Conclusion

This compound represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a promising candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antimicrobial agents.

References

Fabimycin: A Targeted Approach to Gram-Negative Infections with Minimal Microbiome Disruption

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A significant drawback of many current antibiotic therapies is the concurrent disruption of the host's beneficial gut microbiome, leading to secondary infections and other dysbiotic complications. Fabimycin, a novel inhibitor of the bacterial enzyme FabI, has emerged as a promising clinical candidate with potent, targeted activity against key Gram-negative pathogens while largely sparing commensal gut bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, its selective spectrum of activity, and the experimental data supporting its potential for minimal microbiome disruption. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this area.

Introduction

Gram-negative bacteria, characterized by their resilient outer membrane, are the causative agents of numerous severe infections, including pneumonia, urinary tract infections (UTIs), and bloodstream infections.[1][2] The increasing prevalence of resistance to existing antibiotic classes in these pathogens necessitates the development of novel therapeutic agents.[3] An ideal antibiotic would not only be effective against the target pathogen but also exhibit a narrow spectrum of activity to minimize collateral damage to the host microbiome.[4] Disruption of the gut microbiota by broad-spectrum antibiotics is a known risk factor for opportunistic infections, such as those caused by Clostridioides difficile.

This compound is a synthetic antibiotic developed through an iterative process to optimize its activity against Gram-negative bacteria.[3][5] It is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in many bacteria.[3][6] Notably, many commensal gut anaerobes and certain bacterial species, including the ESKAPE pathogen Pseudomonas aeruginosa, possess alternative FabI isoforms (e.g., FabV) or lack FabI altogether, rendering them intrinsically resistant to this compound.[3][4] This inherent selectivity forms the basis for this compound's potential to treat infections with a reduced impact on the gut microbiome.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the bacterial enzyme FabI.[3][6] FabI catalyzes the final, rate-limiting step in the bacterial fatty acid elongation cycle. By binding to the active site of FabI, this compound prevents the synthesis of essential fatty acids, which are critical components of bacterial cell membranes. This disruption of membrane homeostasis ultimately leads to bacterial cell death.[7] Recent molecular dynamics studies also suggest that this compound may have a multifaceted activity, including the ability to directly interact with and disrupt the bacterial membrane, further contributing to its antimicrobial effect.[7]

Fabimycin_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_fatty_acid_synthesis Fatty Acid Biosynthesis (FAS II) Fabimycin_ext This compound Outer_Membrane Outer Membrane Fabimycin_ext->Outer_Membrane Permeates Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Fabimycin_cyto This compound Precursors Acetyl-CoA Malonyl-CoA Elongation_Cycle Elongation Cycle Precursors->Elongation_Cycle FabI FabI Enzyme (Enoyl-ACP Reductase) Elongation_Cycle->FabI Fatty_Acids Fatty Acids FabI->Fatty_Acids Cell_Death Cell Death FabI->Cell_Death Disruption of Membrane Integrity Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis Membrane_Synthesis->Inner_Membrane Fabimycin_cyto->FabI Inhibits

Figure 1: Mechanism of action of this compound in Gram-negative bacteria.

Quantitative Data: Spectrum of Activity

The selective nature of this compound is evident from its minimum inhibitory concentration (MIC) values against a range of pathogenic and commensal bacteria. This compound demonstrates potent activity against over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[3][4] Conversely, it shows significantly less activity against a broad panel of anaerobic human commensal bacteria and pathogens that possess alternative enoyl-acyl carrier protein reductases.[3][4]

Table 1: In Vitro Activity of this compound Against Gram-Negative Pathogens
OrganismNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli>200 (clinical isolates)Not explicitly statedPotent activity reported[3][4][6]
Klebsiella pneumoniae100 (clinical isolates)Not explicitly stated4[3][4]
Acinetobacter baumannii>200 (clinical isolates)Not explicitly statedPotent activity reported[3][4]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of this compound Against Commensal and Other Bacteria
Organism TypeNumber of Strains AssessedGeneral MIC Range (μg/mL)Rationale for Low Susceptibility
Anaerobic Human Commensal Bacteria41>64 (in most cases)Lack of FabI target enzyme[3][4]
Pseudomonas aeruginosaMultiple>64Possesses the FabV isoform, not FabI[4]
Streptococcus spp.Multiple>64Possess alternate enoyl-acyl carrier protein reductases[4]
Enterococcus spp.Multiple>64Possess alternate enoyl-acyl carrier protein reductases[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Bacterial Suspension Preparation:

    • Isolate colonies from an 18-24 hour agar plate are suspended in saline.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Drug Dilution:

    • This compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start: Isolate Colonies Prep_Suspension Prepare Bacterial Suspension (0.5 McFarland) Start->Prep_Suspension Inoculate Inoculate Wells with Bacterial Suspension (Final: 5x10^5 CFU/mL) Prep_Suspension->Inoculate Dilute_Drug Serial Dilution of this compound in 96-Well Plate Dilute_Drug->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End: MIC Value Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

  • Culture Preparation: A log-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Drug Exposure: this compound is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted in saline, and plated on appropriate agar plates.

  • Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.[9] this compound has been shown to slowly kill E. coli over an 8-hour period.[3][4]

Microbiome Disruption Analysis (Representative Protocol)

To assess the impact of this compound on the gut microbiome, a 16S rRNA gene sequencing or shotgun metagenomic approach is typically employed in animal models.

Methodology:

  • Animal Model and Dosing:

    • Mice are treated with this compound (e.g., via intravenous administration) or a broad-spectrum control antibiotic for a defined period (e.g., 5-10 days). A vehicle control group is also included.

    • Fecal samples are collected at baseline, during treatment, and post-treatment.

  • DNA Extraction:

    • Total metagenomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp Fast DNA Stool Mini Kit).[10]

  • 16S rRNA Gene Sequencing (for taxonomic profiling):

    • The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 515F/806R).[10]

    • The resulting amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).

  • Shotgun Metagenomic Sequencing (for taxonomic and functional profiling):

    • Total extracted DNA is fragmented, and sequencing libraries are prepared.

    • Libraries are sequenced on a high-throughput platform to generate a comprehensive representation of all genes in the microbial community.

  • Bioinformatic Analysis:

    • Sequencing reads are quality-filtered and processed.

    • For 16S data, reads are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomy.

    • For metagenomic data, reads are assembled into contigs and genes are predicted and annotated for taxonomic and functional classification.

    • Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.

Microbiome_Analysis_Workflow Start Start: Animal Dosing (this compound vs. Control) Fecal_Collection Fecal Sample Collection (Baseline, During, Post-Treatment) Start->Fecal_Collection DNA_Extraction Metagenomic DNA Extraction Fecal_Collection->DNA_Extraction Sequencing_Choice Sequencing Method DNA_Extraction->Sequencing_Choice 16S_Sequencing 16S rRNA Gene Amplification & Sequencing Sequencing_Choice->16S_Sequencing Taxonomic Shotgun_Sequencing Shotgun Metagenomic Sequencing Sequencing_Choice->Shotgun_Sequencing Taxonomic & Functional Bioinformatics Bioinformatic Analysis (Taxonomy, Diversity, Function) 16S_Sequencing->Bioinformatics Shotgun_Sequencing->Bioinformatics End End: Microbiome Impact Assessment Bioinformatics->End

Figure 3: Workflow for assessing microbiome disruption.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for multidrug-resistant Gram-negative infections. Its mechanism of action, which exploits the specific FabI enzyme isoform present in many key pathogens but absent in a large proportion of the human gut microbiota, provides a strong rationale for its observed selective activity. The quantitative data from in vitro studies robustly support the hypothesis that this compound has the potential for minimal microbiome disruption, a critical attribute for improving patient outcomes and reducing the incidence of secondary infections.

Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects. Future studies should focus on characterizing the pharmacokinetic and pharmacodynamic properties of this compound and directly assessing its impact on the gut microbiome composition and function in clinical trial settings. The continued development of pathogen-selective antibiotics like this compound is a crucial strategy in the ongoing battle against antimicrobial resistance.

References

Investigating the Multifaceted Activity of Fabimycin on Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The complex and relatively impermeable outer membrane of these pathogens is a major obstacle for many antibiotics. Fabimycin, a novel antibiotic candidate, has emerged as a promising agent with potent activity against a broad spectrum of MDR Gram-negative bacteria, including clinically important species such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3] While its primary mechanism of action is the inhibition of FabI, an essential enzyme in bacterial fatty acid biosynthesis, recent evidence suggests a more complex and multifaceted interaction with the bacterial cell envelope.[4] This technical guide provides an in-depth overview of the multifaceted activity of this compound on bacterial membranes, summarizing key quantitative data, detailing experimental protocols for investigating these interactions, and visualizing the underlying scientific logic and workflows.

Core Concept: A Dual-Pronged Assault

This compound's efficacy against Gram-negative bacteria stems from a dual-pronged assault. Its primary intracellular target is the enzyme FabI, which is critical for the synthesis of fatty acids, the building blocks of the bacterial cell membranes.[5][6] Inhibition of FabI disrupts the integrity and function of the bacterial membrane from within.

However, compelling evidence from molecular dynamics simulations suggests that this compound also exerts a direct effect on the bacterial membranes.[4] This secondary mechanism contributes to its potent antibacterial activity and its ability to overcome the formidable barrier of the Gram-negative outer membrane. This guide will delve into the evidence for this multifaceted activity, providing a comprehensive picture of how this compound breaches bacterial defenses.

Data Presentation: Quantitative Insights into this compound's Activity

The following tables summarize the key quantitative data available for this compound, focusing on its potent antibacterial activity against resistant Gram-negative pathogens.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Multidrug-Resistant Gram-Negative Bacteria [1][2][3]

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Klebsiella pneumoniae10024
Acinetobacter baumannii10048
Escherichia coli54Not ReportedNot Reported

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Theoretical Effects of this compound on Bacterial Membrane Properties (from Molecular Dynamics Simulations) [4]

Membrane PropertyEffect of this compound
Membrane ThicknessInduces localized thinning
Lipid OrderDecreases lipid tail order, increasing fluidity
Lateral Diffusion of LipidsIncreases
Membrane Pressure ProfileInduces significant perturbations

Note: The data in Table 2 are derived from computational modeling and indicate a direct interaction of this compound with the lipid bilayer, leading to a disruption of membrane homeostasis. Experimental quantification of these effects is a key area for future research.

Experimental Protocols: Methodologies for a Deeper Investigation

To experimentally validate the multifaceted activity of this compound on bacterial membranes, a series of well-established assays can be employed. The following are detailed protocols for key experiments.

Outer Membrane Permeabilization Assay: N-Phenyl-1-Naphthylamine (NPN) Uptake

This assay is a cornerstone for assessing damage to the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that is normally excluded by the intact outer membrane. Upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Materials:

  • Mid-logarithmic phase culture of the test bacterium (e.g., E. coli, K. pneumoniae, A. baumannii)

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)

  • This compound stock solution (at various concentrations)

  • Polymyxin B (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Bacterial Cell Preparation:

    • Grow the bacterial culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the bacterial cell suspension to each well.

    • Add 50 µL of NPN solution (final concentration 10 µM) to each well.

    • Add 100 µL of this compound solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). For the controls, add buffer (negative control) or Polymyxin B (positive control).

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (cells with NPN but no this compound) from all readings.

    • Plot the fluorescence intensity against time for each this compound concentration.

    • The increase in fluorescence is indicative of outer membrane permeabilization.

Inner Membrane Permeabilization Assay: Propidium Iodide (PI) Uptake

Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • Mid-logarithmic phase culture of the test bacterium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Propidium iodide (PI) stock solution (1 mg/mL in water)

  • This compound stock solution (at various concentrations)

  • Methanol or a known membrane-disrupting agent (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 617 nm)

Procedure:

  • Bacterial Cell Preparation:

    • Prepare bacterial cells as described in the NPN uptake assay, resuspending the final pellet in PBS.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the bacterial cell suspension to each well.

    • Add 2 µL of PI solution to each well (final concentration typically 10-20 µg/mL).

    • Add 100 µL of this compound solution to achieve the desired final concentrations. For the controls, add buffer (negative control) or methanol (positive control).

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 15-30 minutes.

    • Measure the fluorescence intensity using the microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (cells with PI but no this compound) from all readings.

    • Plot the fluorescence intensity against the this compound concentration.

    • An increase in fluorescence indicates inner membrane damage.

Visualization of Scientific Workflows and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows central to investigating this compound's multifaceted activity.

Investigating_Antibiotic_Membrane_Interaction cluster_0 Initial Screening and Characterization cluster_1 Investigation of Membrane-Disrupting Activity cluster_2 Mechanistic Elucidation and Validation MIC_determination MIC Determination (Resistant Strains) Time_kill_assays Time-Kill Kinetics MIC_determination->Time_kill_assays Potency & Cidal/Static OM_permeabilization Outer Membrane Permeabilization (NPN Uptake Assay) Time_kill_assays->OM_permeabilization Investigate rapid killing IM_permeabilization Inner Membrane Permeabilization (Propidium Iodide Assay) OM_permeabilization->IM_permeabilization Assess further membrane damage Molecular_dynamics Molecular Dynamics Simulations OM_permeabilization->Molecular_dynamics Simulate molecular interactions Electron_microscopy Electron Microscopy (TEM/SEM) OM_permeabilization->Electron_microscopy Visualize morphological changes Membrane_potential Membrane Potential Assay (e.g., DiSC3(5)) IM_permeabilization->Membrane_potential Check for depolarization IM_permeabilization->Molecular_dynamics Simulate molecular interactions IM_permeabilization->Electron_microscopy Visualize morphological changes Lipid_interaction_studies Lipid Interaction Studies (e.g., Liposome Leakage) Molecular_dynamics->Lipid_interaction_studies Validate theoretical findings

Caption: General workflow for investigating antibiotic interactions with bacterial membranes.

Membrane_Integrity_Assay_Workflow cluster_OM Outer Membrane Assay (NPN) cluster_IM Inner Membrane Assay (PI) start Prepare Mid-Log Phase Bacterial Culture wash Wash & Resuspend Cells in Assay Buffer start->wash split Aliquot Cells into Microplate Wells wash->split add_npn Add NPN Probe split->add_npn NPN Assay add_pi Add PI Probe split->add_pi PI Assay add_fabimycin_npn Add this compound (or Controls) add_npn->add_fabimycin_npn measure_npn Measure Fluorescence (Ex: 350nm, Em: 420nm) add_fabimycin_npn->measure_npn analyze Analyze Data: Plot Fluorescence vs. Time/Concentration measure_npn->analyze add_fabimycin_pi Add this compound (or Controls) add_pi->add_fabimycin_pi measure_pi Measure Fluorescence (Ex: 535nm, Em: 617nm) add_fabimycin_pi->measure_pi measure_pi->analyze

Caption: Experimental workflow for bacterial membrane integrity assays.

Fabimycin_Dual_Action_Pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Fabimycin_ext This compound (Extracellular) OM Outer Membrane Fabimycin_ext->OM Direct Interaction & Permeation Disruption Membrane Disruption (Thinning, Increased Fluidity) Fabimycin_ext->Disruption IM Inner Membrane OM->IM Transport FabI FabI Enzyme IM->FabI Intracellular Accumulation Inhibition Inhibition FabI->Inhibition Fatty_Acid_Syn Fatty Acid Biosynthesis Membrane_Integrity Membrane Integrity & Function Fatty_Acid_Syn->Membrane_Integrity Required for Disruption->OM Disruption->IM Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Fatty_Acid_Syn Inhibition->Cell_Death

Caption: Proposed dual mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against MDR Gram-negative bacteria. Its multifaceted mechanism of action, combining the inhibition of a key metabolic enzyme with direct disruption of the bacterial membranes, makes it a robust and promising therapeutic candidate. The quantitative data on its potent antibacterial activity, coupled with the theoretical understanding of its membrane interactions, provides a strong foundation for its continued development.

Future research should focus on obtaining quantitative experimental data to validate the predictions from molecular dynamics simulations. Specifically, detailed studies using the NPN and propidium iodide uptake assays, as well as membrane potential probes, will be crucial to fully elucidate the extent and kinetics of this compound-induced membrane damage. Furthermore, investigating the synergy between FabI inhibition and direct membrane disruption will provide a more complete picture of its potent bactericidal effects. Such studies will be instrumental in optimizing the clinical application of this compound and in the rational design of the next generation of antibiotics targeting the formidable defenses of Gram-negative pathogens.

References

Methodological & Application

Determining Fabimycin MIC Values: In Vitro Assays, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) values of Fabimycin, a novel antibiotic candidate, using common in vitro assays. This compound is an inhibitor of the bacterial enzyme FabI, a critical component in the fatty acid biosynthesis pathway, and has shown potent activity against a range of drug-resistant Gram-negative bacteria.[1][2][3] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of this compound.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various clinically relevant bacterial species. These values have been compiled from multiple studies and are presented to provide a comparative overview of this compound's in vitro activity.

Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coliClinical Isolates--≤8
Escherichia coliMG1655--2
Klebsiella pneumoniaeClinical Isolates-4-
Acinetobacter baumanniiClinical Isolates48-
Staphylococcus aureusATCC 29213--0.004

Note: MIC values can vary based on the specific strains tested and the exact methodology employed.

Mechanism of Action: this compound

This compound exerts its antibacterial effect by targeting and inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid biosynthesis. The inhibition of FabI disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption leads to the cessation of bacterial growth and, ultimately, cell death. The specificity of this compound for the bacterial FabI enzyme contributes to its targeted activity.[1]

Fabimycin_Mechanism_of_Action This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI Inhibits FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway FabI->FattyAcid_Biosynthesis Catalyzes final step Bacterial_Death Bacterial Cell Death FabI->Bacterial_Death Inhibition leads to Bacterial_Membrane Bacterial Cell Membrane Integrity FattyAcid_Biosynthesis->Bacterial_Membrane Essential for Bacterial_Membrane->Bacterial_Death Disruption leads to

This compound's Mechanism of Action

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution and the agar dilution methods. Both are widely accepted and provide reliable and quantitative results.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Standardized inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

    • Typically, 50 µL of broth is added to wells 2 through 12.

    • Add 100 µL of the highest concentration of this compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. Do not inoculate well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

    • A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_this compound Prepare this compound Serial Dilutions in 96-well plate Inoculation Inoculate Wells with Bacteria Prep_this compound->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity or Read OD600 Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Broth Microdilution Workflow
Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that prevents the growth of the bacteria.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • Standardized inoculum (adjusted to 0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator) or micropipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar.

    • Mix gently but thoroughly and pour the agar into sterile petri dishes.

    • Allow the plates to solidify completely. Prepare a growth control plate containing no antibiotic.

  • Inoculate the Plates:

    • Spot a standardized bacterial inoculum (approximately 1-2 µL, containing about 10^4 CFU) onto the surface of each agar plate, from the lowest to the highest concentration, and including the growth control plate.

    • A multipoint replicator can be used to inoculate multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determine MIC:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Plates Prepare Agar Plates with Serial Dilutions of this compound Inoculation Spot Inoculum onto Agar Surface Prep_Plates->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Examine Plates for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Agar Dilution Workflow

References

Application Notes and Protocols: Efficacy of Fabimycin in a Murine Urinary Tract Infection (UTI) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabimycin is a promising antibiotic candidate that has demonstrated significant efficacy against drug-resistant Gram-negative bacteria, a class of pathogens responsible for a substantial number of urinary tract infections (UTIs).[1][2] This document provides detailed application notes and protocols based on preclinical studies evaluating the efficacy of this compound in a murine model of UTI. The data presented herein highlights this compound's potential as a therapeutic agent for complicated UTIs caused by multidrug-resistant pathogens. This compound is an inhibitor of the bacterial enzyme FabI, which plays a crucial role in bacterial fatty acid biosynthesis.[3][4][5]

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a murine model of UTI caused by a carbapenem-resistant strain of Escherichia coli. The following tables summarize the key quantitative data from these studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Carbapenem-resistant E. coli AR-00552[6]
S. aureus0.004[7]
E. coli MG16552[7]
90% of 100 K. pneumoniae clinical isolates (MIC90)4[3]

Table 2: In Vivo Efficacy of this compound in a Murine UTI Model

Treatment GroupDosing RegimenOrganLog10 Reduction in Bacterial Load (CFU) vs. Vehicle
This compound33.3 mg/kg, IV, three times a daySpleen3.0[6][7]
Bladder2.8[6][7]
Liver2.9[6][7]
Kidney1.9[6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration of this compound against pathogenic bacterial strains.

Materials:

  • This compound

  • Bacterial isolates (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial incubator (37°C)

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Murine Urinary Tract Infection (UTI) Model

This protocol describes the establishment of a UTI in mice to evaluate the in vivo efficacy of this compound.[3][6]

Animal Model:

  • Female C3H/HeJ mice are used for this model.[6]

Materials:

  • Carbapenem-resistant E. coli strain (e.g., AR-0055)[6]

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Catheter

  • This compound formulated for intravenous (IV) administration (e.g., 17% Cremophor EL, 3% SBE-β-CD in H2O)[3][6]

  • Vehicle control[3][6]

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow the E. coli strain in LB broth to the desired concentration.

    • Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 1.38 x 10^9 CFU/mouse.[6]

  • Induction of Diuresis: Provide mice with water ad libitum to induce diuresis prior to infection.[3][6]

  • Infection:

    • Anesthetize the mice.

    • Instill the bacterial suspension transurethrally into the bladder using a catheter.[6]

  • Treatment:

    • Initiate treatment with this compound (e.g., 33.3 mg/kg, IV, three times a day) or vehicle control at a specified time point post-infection.[3][6]

  • Bacterial Load Enumeration:

    • At the end of the treatment period (e.g., 168 hours post-infection), euthanize the mice.[3][6]

    • Aseptically harvest the spleen, bladder, liver, and kidneys.[6]

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per organ.

  • Data Analysis: Calculate the log10 reduction in bacterial load in the this compound-treated group compared to the vehicle control group.

Visualizations

Mechanism of Action: FabI Inhibition

This compound targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is a critical enzyme in the fatty acid biosynthesis pathway of many Gram-negative bacteria.[3][5] Inhibition of FabI disrupts the bacterial cell membrane synthesis, leading to bacterial cell death.

FabI_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell This compound This compound FabI FabI Enzyme This compound->FabI Inhibits FattyAcidBiosynthesis Fatty Acid Biosynthesis FabI->FattyAcidBiosynthesis Catalyzes CellMembrane Bacterial Cell Membrane FattyAcidBiosynthesis->CellMembrane Produces components for BacterialDeath Bacterial Cell Death CellMembrane->BacterialDeath Disruption leads to

Caption: this compound's mechanism of action via FabI inhibition.

Experimental Workflow: Murine UTI Model and Efficacy Evaluation

The following diagram illustrates the workflow for evaluating the efficacy of this compound in the murine UTI model.

Murine_UTI_Workflow cluster_setup Model Setup cluster_infection_treatment Infection and Treatment cluster_analysis Analysis BacterialCulture 1. Prepare E. coli Inoculum Infection 3. Transurethral Infection BacterialCulture->Infection MicePrep 2. Induce Diuresis in Mice MicePrep->Infection Treatment 4. Administer this compound or Vehicle Infection->Treatment Harvest 5. Harvest Organs Treatment->Harvest Enumeration 6. Enumerate Bacterial Load (CFU) Harvest->Enumeration DataAnalysis 7. Calculate Log Reduction Enumeration->DataAnalysis

Caption: Workflow for murine UTI model and this compound efficacy testing.

References

Application Notes and Protocols for Fabimycin in a Mouse Model of Acute Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabimycin is a novel antibiotic candidate that has demonstrated significant efficacy against a broad range of multidrug-resistant Gram-negative bacteria.[1][2][3] It functions by inhibiting the FabI enzyme, a critical component of the bacterial fatty acid biosynthesis pathway.[4][5][6] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a murine model of acute pneumonia caused by Acinetobacter baumannii, a challenging ESKAPE pathogen.[4][7] The protocols outlined below are based on established methodologies and findings from preclinical studies.[4][8]

Data Presentation

The efficacy of this compound in reducing bacterial burden in the lungs of infected mice is a key indicator of its therapeutic potential. The following table summarizes the quantitative data from a representative study.

Table 1: Efficacy of this compound in a Murine Acute Pneumonia Model

Treatment GroupDosage and AdministrationMean Bacterial Burden (Log10 CFU/lung) at 48h Post-InfectionReduction in Bacterial Burden vs. Vehicle (Log10)
Vehicle Control20% SBE-β-CD in H₂O, intramuscularlyNot explicitly stated, serves as baseline-
This compound50 mg/kg, intramuscularly>3-fold decrease from vehicle>3

Data derived from studies by Parker et al. (2022) in ACS Central Science.[8]

Signaling Pathway

This compound's mechanism of action involves the targeted inhibition of the bacterial enzyme FabI. This enzyme is essential for the elongation of fatty acid chains, which are vital components of bacterial cell membranes. By blocking FabI, this compound disrupts membrane integrity and ultimately leads to bacterial cell death.

Fabimycin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI Inhibits FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway FabI->FattyAcid_Biosynthesis Catalyzes Membrane_Integrity Bacterial Cell Membrane Integrity FattyAcid_Biosynthesis->Membrane_Integrity Maintains Bacterial_Death Bacterial Cell Death Membrane_Integrity->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of Bacterial Inoculum (Acinetobacter baumannii)

Materials:

  • Cryovial of Acinetobacter baumannii (e.g., AR-0299 strain)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator at 37°C

  • Sterile centrifuge tubes

Protocol:

  • Streak the A. baumannii strain from a frozen stock onto a TSA plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of TSB in a 50 mL conical tube.

  • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.5-0.8).

  • Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the final pellet in sterile PBS to achieve the desired concentration for infection (e.g., 1.6 x 10⁹ CFU/mL for a 1.6 x 10⁸ CFU dose in 100 µL).

  • Verify the bacterial concentration by plating serial dilutions on TSA plates and performing colony counts after overnight incubation.

Acute Pneumonia Mouse Model: Intranasal Inoculation

Materials:

  • Female CD-1 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Pipettor and sterile pipette tips

  • Bacterial inoculum (prepared as above)

Protocol:

  • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

  • Confirm the appropriate level of anesthesia by the absence of a pedal withdrawal reflex.

  • Position the mouse in a supine position with the head tilted back slightly.

  • Carefully administer a total of 50 µL of the bacterial suspension intranasally, applying 25 µL to each nostril.

  • Allow the mouse to inhale the inoculum slowly and completely between administrations to each nostril.

  • Monitor the mice until they have fully recovered from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile vehicle solution (e.g., 20% SBE-β-CD in sterile water)

  • Sterile vials and syringes with appropriate needles for intramuscular injection

Protocol:

  • Prepare the this compound formulation by dissolving the powder in the sterile vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a 6.25 mg/mL solution to inject 200 µL).

  • Ensure the solution is clear and free of particulates.

  • At the specified time points post-infection (e.g., 4, 23, and 41 hours), administer 50 mg/kg of this compound via intramuscular injection into the thigh muscle of the hind limb.[4][9]

  • Administer an equivalent volume of the vehicle solution to the control group of mice.

Assessment of Bacterial Burden in the Lungs

Materials:

  • Sterile surgical instruments

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile PBS

  • Tissue homogenizer

  • TSA plates

Protocol:

  • At the experimental endpoint (e.g., 48 hours post-infection), humanely euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Aseptically harvest the entire lung tissue and place it in a pre-weighed sterile 1.5 mL tube containing 1 mL of sterile PBS.

  • Homogenize the lung tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Prepare 10-fold serial dilutions of the lung homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating this compound in the acute pneumonia mouse model.

Fabimycin_Pneumonia_Model_Workflow cluster_prep Preparation Phase cluster_exp In Vivo Experiment Phase cluster_analysis Analysis Phase A Prepare A. baumannii Inoculum D Intranasal Infection (1.6 x 10^8 CFU/mouse) A->D B Prepare this compound Formulation E Treatment Administration (IM Injection at 4, 23, 41h) B->E C Acclimatize Mice C->D D->E F Monitor Mice (Clinical Signs, Weight) E->F G Euthanize Mice at 48h F->G H Harvest and Homogenize Lungs G->H I Serial Dilution and Plating H->I J Enumerate CFU/lung I->J K Statistical Analysis J->K

Caption: Experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Fabimycin Efficacy Testing in Neutropenic Soft Tissue Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Fabimycin, a novel FabI inhibitor, in clinically relevant neutropenic soft tissue infection models. The provided methodologies are based on established and widely used murine thigh infection models, which are instrumental in the preclinical assessment of antimicrobial agents.[1][2][3]

Introduction to this compound and Neutropenic Soft Tissue Infections

This compound is a promising antibiotic candidate with potent activity against multi-drug resistant Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[4][5][6][7][8] Its mechanism of action involves the inhibition of FabI, a critical enzyme in the bacterial fatty acid biosynthesis pathway.[5][9] This specific targeting makes it an attractive candidate for treating infections caused by these challenging pathogens.[4][10]

Neutropenic patients, often immunocompromised due to chemotherapy or other conditions, are highly susceptible to severe bacterial infections, including necrotizing soft tissue infections.[11] These infections can progress rapidly and are associated with high morbidity and mortality.[3][11] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system that mimics human soft tissue infections in an immunocompromised host.[2][12][13] By inducing neutropenia in mice, this model allows for the assessment of an antimicrobial agent's efficacy with minimal interference from the host's immune system, providing a clear measure of the drug's direct antibacterial activity.[1][2][3]

Data Presentation: Efficacy of this compound in Murine Thigh Infection Models

The following tables summarize the in vivo efficacy of this compound against various Gram-negative and Gram-positive pathogens in neutropenic mouse thigh infection models.

Table 1: Efficacy of this compound against Extensively Drug-Resistant Acinetobacter baumannii

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Log10 CFU/thigh Reduction vs. VehicleReference
This compound50IntramuscularTwice a day>2[4]
Debio-1452-NH350IntramuscularTwice a day~1[4]
Vehicle-IntramuscularTwice a day0[4]

Table 2: Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Log10 CFU/thigh Reduction vs. Debio-1452Reference
This compound5IntramuscularTwice a daySignificantly greater reduction[4][14]
Debio-14525IntramuscularTwice a day-[4]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Klebsiella pneumoniae100-4[4][15]
Escherichia coli>200 total isolates--[6][7][8]
Acinetobacter baumannii>200 total isolates--[6][7][8]
Staphylococcus aureus-0.004-[14]

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice

This protocol describes the method for inducing neutropenia in mice using cyclophosphamide to create an immunocompromised state for infection studies.[1][3][13][16]

Materials:

  • Cyclophosphamide powder

  • Sterile saline or water for injection

  • Syringes and needles for intraperitoneal injection

  • 6-week-old female ICR (CD-1) mice (or other suitable strain)[13][16]

Procedure:

  • Prepare a sterile solution of cyclophosphamide in saline. The concentration should be calculated based on the required dosage and the injection volume.

  • Administer cyclophosphamide via intraperitoneal (IP) injection. A commonly used and effective regimen is a two-dose schedule:

    • Day -4 (relative to infection): Inject 150 mg/kg of cyclophosphamide.[1][3][13][16]

    • Day -1 (relative to infection): Inject 100 mg/kg of cyclophosphamide.[1][3][13][16]

  • This regimen typically induces neutropenia (neutrophil count ≤100/mm³) by the day of infection.[13]

Protocol 2: Murine Thigh Infection Model

This protocol details the procedure for establishing a localized soft tissue infection in the thigh of neutropenic mice.[2][13]

Materials:

  • Neutropenic mice (prepared as in Protocol 1)

  • Bacterial strain of interest (e.g., A. baumannii, E. coli, K. pneumoniae, S. aureus)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Sterile saline

  • Spectrophotometer

  • Syringes and needles for intramuscular injection

Procedure:

  • Prepare a fresh culture of the desired bacterial strain by inoculating a single colony into TSB and incubating overnight at 37°C with shaking.

  • The following day, subculture the bacteria into fresh TSB and grow to the early-logarithmic phase.

  • Harvest the bacteria by centrifugation and wash the pellet with sterile saline.

  • Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (typically 10^6 to 10^7 CFU/mL) using a spectrophotometer and pre-determined standard curves.[13]

  • Anesthetize the neutropenic mice.

  • Inject 0.1 mL of the bacterial suspension directly into the posterior thigh muscle of one or both hind limbs.[13][17]

Protocol 3: this compound Treatment and Efficacy Assessment

This protocol outlines the administration of this compound and the subsequent evaluation of its antibacterial efficacy.

Materials:

  • Infected neutropenic mice (prepared as in Protocol 2)

  • This compound, formulated in a suitable vehicle

  • Vehicle control

  • Syringes and needles for the chosen administration route (e.g., intravenous, intramuscular, subcutaneous)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates or other appropriate agar

  • Incubator

Procedure:

  • At a predetermined time post-infection (e.g., 2 hours), begin treatment.[13]

  • Administer this compound at the desired doses and dosing frequency via the selected route (e.g., intramuscularly).[14] A vehicle control group should be included.

  • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.[13]

  • Aseptically dissect the infected thigh muscle and weigh it.[1]

  • Homogenize the tissue in a known volume of sterile PBS (e.g., 3 mL).[13]

  • Prepare serial ten-fold dilutions of the tissue homogenate in sterile saline.[13]

  • Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.[13]

  • Incubate the plates overnight at 37°C.

  • Count the number of colony-forming units (CFU) on each plate and calculate the CFU per gram of thigh tissue.

  • The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the vehicle control group.

Visualizations

This compound Mechanism of Action

Fabimycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Enoyl-ACP Enoyl-ACP Fatty Acid Synthesis->Enoyl-ACP Multiple Steps FabI FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP Product Enoyl-ACP->FabI Substrate Membrane Lipids Membrane Lipids Acyl-ACP->Membrane Lipids Cell Viability Cell Viability Membrane Lipids->Cell Viability This compound This compound This compound->FabI Inhibition

Caption: this compound inhibits the bacterial enzyme FabI.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow Start Start Induce Neutropenia Induce Neutropenia in Mice (Cyclophosphamide d-4 & d-1) Start->Induce Neutropenia Infection Thigh Infection with Bacteria (Day 0) Induce Neutropenia->Infection Treatment Administer this compound or Vehicle (e.g., 2h post-infection) Infection->Treatment Endpoint Euthanize and Harvest Thighs (e.g., 24h post-infection) Treatment->Endpoint Analysis Homogenize, Plate, and Count CFU Endpoint->Analysis Result Determine Log10 CFU/gram and Assess Efficacy Analysis->Result End End Result->End

Caption: Workflow for testing this compound in a neutropenic thigh model.

References

Application Notes and Protocols for Testing Fabimycin Against Clinical Isolates of E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the efficacy of Fabimycin against clinical isolates of Escherichia coli. The following sections outline the mechanism of action of this compound, present its known activity against E. coli, and provide step-by-step protocols for key antimicrobial susceptibility tests.

Introduction to this compound

This compound is a promising antibiotic candidate with potent activity against multidrug-resistant Gram-negative bacteria, including E. coli.[1][2][3] It is an inhibitor of the enzyme FabI, which is essential for bacterial fatty acid biosynthesis.[1][2] This novel mechanism of action makes it a valuable agent against pathogens that have developed resistance to other antibiotic classes. This compound has demonstrated impressive activity against over 200 clinical isolates of E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][3]

Mechanism of Action

This compound targets and inhibits the bacterial enzyme FabI (enoyl-acyl carrier protein reductase).[1][4] FabI catalyzes the rate-determining step in the bacterial fatty acid synthesis pathway. By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, which are critical components of bacterial cell membranes. This disruption ultimately leads to bacterial cell death.[1][5]

Fabimycin_Mechanism_of_Action This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI Inhibits FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway FabI->FattyAcid_Biosynthesis Catalyzes Bacterial_Membrane Bacterial Cell Membrane Integrity FattyAcid_Biosynthesis->Bacterial_Membrane Maintains Cell_Death Bacterial Cell Death Bacterial_Membrane->Cell_Death Disruption leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Serial Dilute this compound in 96-well Plate with CAMHB A->D B Prepare E. coli Inoculum (0.5 McFarland) E Inoculate Wells with E. coli Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Incubate at 35-37°C for 16-20 hours E->F G Read Plates for Bacterial Growth (Visually or with Plate Reader) F->G H Determine MIC (Lowest concentration with no visible growth) G->H Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare E. coli Culture in Logarithmic Growth Phase C Inoculate Tubes with E. coli to ~5 x 10^5 CFU/mL A->C B Prepare Tubes with CAMHB and Varying Concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 35-37°C with Shaking C->D E At Time Points (0, 2, 4, 8, 24h), Withdraw Aliquots D->E F Perform Serial Dilutions of Aliquots E->F G Plate Dilutions on Agar Plates F->G H Incubate Plates Overnight G->H I Count Colonies (CFU) H->I J Plot log10 CFU/mL vs. Time I->J Checkerboard_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_inoc_incub Inoculation and Incubation cluster_analysis Analysis A Prepare Stock Solutions of This compound (Drug A) and Second Antimicrobial (Drug B) C Serial Dilute Drug A Horizontally in 96-well Plate A->C D Serial Dilute Drug B Vertically in the Same Plate A->D B Prepare E. coli Inoculum (0.5 McFarland) E Inoculate all Wells with E. coli Suspension B->E C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Determine MIC of Each Drug Alone and in Combination F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Interpret Interaction (Synergy, Additive, Indifference, Antagonism) H->I

References

Methodologies for Assessing Fabimycin's Activity Against Klebsiella pneumoniae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antimicrobial activity of Fabimycin against Klebsiella pneumoniae, a critical pathogen known for its increasing antibiotic resistance. The following protocols are designed to ensure reproducibility and accuracy in assessing the efficacy of this novel antibiotic candidate.

Introduction to this compound and its Mechanism of Action

This compound is a promising antibiotic candidate with potent activity against a broad range of Gram-negative bacteria, including over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3][4] It is a FabI inhibitor, targeting the enoyl-acyl carrier protein reductase (FabI), which is a crucial enzyme that catalyzes the rate-determining step in bacterial fatty acid biosynthesis.[1][2][3][5] This targeted approach allows this compound to be effective against drug-resistant strains while showing minimal activity against many commensal human bacteria, potentially reducing the impact on the patient's microbiome.[1][6]

Signaling Pathway of this compound's Action

Fabimycin_Mechanism cluster_bacterium Klebsiella pneumoniae Cell This compound This compound Outer_Membrane Outer Membrane & Porins This compound->Outer_Membrane Enters via porins Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm FabI FabI Enzyme Cytoplasm->FabI Binds to Fatty_Acid_Synth Fatty Acid Biosynthesis (Elongation Cycle) FabI->Fatty_Acid_Synth Catalyzes rate-limiting step Cell_Death Bacterial Cell Death FabI->Cell_Death Inhibition disrupts membrane synthesis Products Fatty Acids Fatty_Acid_Synth->Products Precursors Malonyl-CoA Precursors->Fatty_Acid_Synth Cell_Membrane_Syn Cell Membrane Synthesis Products->Cell_Membrane_Syn Cell_Membrane_Syn->Cell_Death Disruption leads to

Caption: Mechanism of this compound action in Klebsiella pneumoniae.

In Vitro Assessment of this compound Activity

A series of in vitro assays are essential to determine the baseline efficacy of this compound against K. pneumoniae.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard and recommended procedure.[3]

Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation:

    • Culture K. pneumoniae isolates on appropriate agar plates (e.g., Mueller-Hinton Agar) overnight at 35-37°C.

    • Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted this compound with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is read as the lowest concentration of this compound at which there is no visible growth.

Table 1: Representative MIC Data for this compound against K. pneumoniae

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Clinical Isolates>200 (including E. coli and A. baumannii)Not explicitly stated for K.p. alone4Not explicitly stated[1][2]
Diverse Clinical Panel100Not explicitly stated4Narrow Range[1][2]
Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[7]

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare an overnight culture of K. pneumoniae in CAMHB.

    • Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Exposure:

    • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions.

    • Include a growth control without any antibiotic.

  • Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each suspension.[8]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto Mueller-Hinton agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]

In Vivo Efficacy Assessment

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context. Mouse models of infection are commonly used for K. pneumoniae.[9][10]

Mouse Pneumonia Model

This model assesses the efficacy of this compound in treating lung infections caused by K. pneumoniae.

Protocol: Murine Pneumonia Model

  • Animal and Bacterial Strain:

    • Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6).

    • Use a well-characterized, virulent strain of K. pneumoniae.

  • Infection:

    • Anesthetize the mice.

    • Induce pneumonia by intranasal or intratracheal instillation of a predetermined lethal or sublethal dose of K. pneumoniae.[9]

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., intravenous or subcutaneous).

    • Include a vehicle control group.

  • Endpoint Evaluation:

    • Survival: Monitor the survival of the mice over a set period (e.g., 7 days).

    • Bacterial Burden: At a specific time point post-treatment (e.g., 24 hours), euthanize a subset of mice, harvest the lungs, homogenize the tissue, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions.

Mouse Urinary Tract Infection (UTI) Model

This model is relevant for assessing this compound's efficacy against UTIs, a common infection caused by K. pneumoniae.

Protocol: Murine UTI Model

  • Animal and Bacterial Strain:

    • Use female mice as they are more susceptible to UTIs.

    • Use a uropathogenic strain of K. pneumoniae.

  • Infection:

    • Anesthetize the mice.

    • Instill a known concentration of K. pneumoniae directly into the bladder via a catheter.

  • Treatment:

    • Initiate this compound treatment at a defined time post-infection.

  • Endpoint Evaluation:

    • At a specific time point (e.g., 48 hours post-infection), euthanize the mice.

    • Aseptically collect the bladder and kidneys.

    • Homogenize the tissues and determine the bacterial burden (CFU/g of tissue) by plating.

Table 2: Summary of In Vivo Efficacy Data for this compound

Infection ModelAnimal ModelOutcomeResultReference
PneumoniaMouseBacterial Load in LungsReduced to pre-infection levels or below[11]
Urinary Tract InfectionMouseBacterial Load in Bladder/KidneysReduced to pre-infection levels or below[11]

Resistance Development Studies

Understanding the potential for resistance development is a critical component of preclinical antibiotic evaluation.

Spontaneous Resistance Frequency

This assay determines the frequency at which resistant mutants arise in a bacterial population upon exposure to the antibiotic.

Protocol: Spontaneous Resistance Frequency Assay

  • Prepare a high-density culture of K. pneumoniae (e.g., 10¹⁰ CFU/mL).

  • Plate the high-density culture onto Mueller-Hinton agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC.

  • Incubate the plates at 35-37°C for 48-72 hours.

  • Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculate the resistance frequency by dividing the number of resistant colonies by the total number of plated bacteria.

Serial Passage Experiment

This method assesses the potential for the development of resistance over multiple generations of exposure to sub-inhibitory concentrations of the antibiotic.

Protocol: Serial Passage Resistance Development

  • Determine the MIC of this compound for the K. pneumoniae strain.

  • Inoculate a tube of CAMHB containing this compound at 0.5x the MIC with the bacterial strain.

  • Incubate overnight at 35-37°C.

  • The next day, determine the MIC of the culture from the tube with the highest concentration of this compound that showed growth.

  • Use this culture to inoculate a new series of tubes with increasing concentrations of this compound.

  • Repeat this process for a set number of days (e.g., 21 days).[2]

  • Monitor the fold-change in MIC over time.

Experimental Workflow for Assessing this compound Activity

Fabimycin_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy cluster_resistance Resistance Studies MIC MIC Determination (Broth Microdilution) Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Informs concentrations Pneumonia_Model Mouse Pneumonia Model Time_Kill->Pneumonia_Model Provides rationale for dosing regimen UTI_Model Mouse UTI Model Pneumonia_Model->UTI_Model Spontaneous_Resistance Spontaneous Resistance Frequency UTI_Model->Spontaneous_Resistance Serial_Passage Serial Passage Experiment Spontaneous_Resistance->Serial_Passage Start Start: this compound against K. pneumoniae Start->MIC

Caption: A logical workflow for the comprehensive assessment of this compound.

References

Application of Fabimycin in Studies of Acinetobacter baumannii Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fabimycin, a novel antibiotic candidate, in preclinical studies targeting multidrug-resistant Acinetobacter baumannii. The included data and protocols are compiled from key research findings to facilitate further investigation into this promising compound.

This compound is a potent inhibitor of the bacterial enzyme FabI, which plays a crucial role in fatty acid biosynthesis.[1][2][3] This targeted mechanism of action allows for impressive activity against a wide range of clinical isolates of E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][4] Notably, this compound has demonstrated efficacy in multiple mouse models of Gram-negative bacterial infections, including those caused by extensively drug-resistant strains of A. baumannii.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
ParameterValueOrganism PanelReference
MIC RangeNot specified100 clinical isolates[1][2]
MIC₅₀Not specified100 clinical isolates[1][2]
MIC₉₀8 µg/mL100 clinical isolates[1][2]
MIC of Pan-resistant strain1 µg/mL1 clinical isolate[1][2]

Note: The panel of 100 A. baumannii clinical isolates included 27 multidrug-resistant, 35 extensively drug-resistant, and 1 pan-resistant strain.[1][2]

Table 2: In Vivo Efficacy of this compound in Murine Models of Acinetobacter baumannii Infection
Infection ModelMouse StrainTreatment Dose & RegimenOutcomeReference
Acute PneumoniaCD-150 mg/kg, intramuscular, at 4, 23, and 41 h post-infection>3-fold decrease in log(CFU/lung) relative to vehicle[5]
Neutropenic ThighCD-150 mg/kg, intramuscular, at 2, 6, and 11 h post-infection>2-fold decrease in log(CFU/thigh) relative to vehicle[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Acinetobacter baumannii isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum preparation materials (spectrophotometer, sterile saline)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of A. baumannii.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Murine Acute Pneumonia Model

Materials:

  • This compound

  • Extensively drug-resistant Acinetobacter baumannii clinical isolate

  • CD-1 mice

  • Anesthetic for mice

  • Intranasal administration supplies

  • Vehicle control (e.g., sterile saline)

  • Tissue homogenization equipment

  • Agar plates for CFU enumeration

Procedure:

  • Infection:

    • Anesthetize CD-1 mice.

    • Inoculate mice intranasally with approximately 1.6 x 10⁸ CFUs of the A. baumannii strain.

  • Treatment:

    • At 4, 23, and 41 hours post-infection, administer this compound (50 mg/kg) or vehicle control via intramuscular injection.

  • Outcome Assessment:

    • At 48 hours post-infection, euthanize the mice.

    • Aseptically harvest the lungs and homogenize the tissue.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial burden (CFU/lung).

Protocol 3: Murine Neutropenic Thigh Infection Model

Materials:

  • This compound

  • Extensively drug-resistant Acinetobacter baumannii clinical isolate

  • CD-1 mice

  • Cyclophosphamide for inducing neutropenia

  • Intramuscular injection supplies

  • Vehicle control

  • Tissue homogenization equipment

  • Agar plates for CFU enumeration

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice to induce a neutropenic state.

  • Infection:

    • Inject approximately 1.22 x 10⁶ CFUs of the A. baumannii strain directly into the thigh muscle of the neutropenic mice.

  • Treatment:

    • At 2, 6, and 11 hours post-infection, administer this compound (50 mg/kg) or vehicle control via intramuscular injection.

  • Outcome Assessment:

    • At 26 hours post-infection, euthanize the mice.

    • Aseptically harvest the infected thigh muscle and homogenize the tissue.

    • Perform serial dilutions of the tissue homogenates and plate on appropriate agar to determine the bacterial burden (CFU/thigh).

Visualizations

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Fabimycin_Mechanism_of_Action FabI FabI (Enoyl-ACP Reductase) FattyAcidBiosynthesis Fatty Acid Biosynthesis FabI->FattyAcidBiosynthesis Catalyzes This compound This compound This compound->FabI Inhibits BacterialCellDeath Bacterial Cell Death FattyAcidBiosynthesis->BacterialCellDeath Leads to

Caption: this compound inhibits the FabI enzyme, a critical step in bacterial fatty acid biosynthesis.

Experimental Workflow: In Vivo Efficacy Testing

In_Vivo_Workflow cluster_pneumonia Acute Pneumonia Model cluster_thigh Neutropenic Thigh Model P1 Infect Mice (Intranasal) P2 Treat with this compound (4, 23, 41h post-infection) P1->P2 P3 Harvest Lungs (48h post-infection) P2->P3 P4 Determine CFU/lung P3->P4 T1 Induce Neutropenia T2 Infect Thigh Muscle T1->T2 T3 Treat with this compound (2, 6, 11h post-infection) T2->T3 T4 Harvest Thigh Muscle (26h post-infection) T3->T4 T5 Determine CFU/thigh T4->T5

Caption: Workflow for assessing this compound's efficacy in mouse models of A. baumannii infection.

References

Unveiling the Molecular Blueprint: X-ray Crystallography of Fabimycin in Complex with E. coli FabI

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, structural biology, and antibiotic development.

Abstract: Fabimycin, a promising novel antibiotic, demonstrates potent activity against multidrug-resistant Gram-negative bacteria by targeting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis.[1][2][3] This document provides a detailed overview of the X-ray crystallographic analysis of this compound in complex with Escherichia coli FabI (PDB ID: 7UMW), offering a molecular-level understanding of its inhibitory mechanism.[1][4][5] Included are comprehensive experimental protocols for protein expression, purification, and crystallization, as well as a summary of the crystallographic data and a visualization of the key molecular interactions, to aid in the rational design of next-generation antibiotics.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The enzyme FabI, which catalyzes the rate-limiting step in bacterial fatty acid biosynthesis, is a well-established target for antibacterial drug discovery.[1][3] this compound has emerged as a potent inhibitor of FabI with impressive activity against a range of pathogenic Gram-negative bacteria.[1][2] Elucidating the precise binding mode of this compound to FabI is paramount for understanding its mechanism of action and for guiding structure-based drug design efforts. X-ray crystallography provides a high-resolution snapshot of this interaction, revealing the intricate network of contacts that underpin this compound's inhibitory potency.[1][4] This application note serves as a comprehensive resource for researchers seeking to replicate or build upon the crystallographic studies of the this compound-FabI complex.

Quantitative Data Summary

The crystallographic data for the this compound-E. coli FabI-NADH ternary complex provides a high-quality structural model. The key data collection and refinement statistics are summarized in the table below for easy reference and comparison.

Parameter Value
PDB ID7UMW[1][4][5][6]
Resolution (Å)1.54[6]
Space GroupP 61 2 2[7]
Unit Cell Dimensions (Å)a=79.54, b=79.54, c=323.68[7]
R-work0.213[6]
R-free0.245[6]
Molecules per ASU2
Solvent Content (%)52.96[7]

Experimental Protocols

The following protocols provide a detailed methodology for the expression, purification, and crystallization of the E. coli FabI protein in complex with this compound and NADH.

E. coli FabI Expression and Purification
  • Cloning and Expression: The gene encoding E. coli FabI is cloned into a suitable expression vector, such as pET, with a C-terminal His6-tag to facilitate purification.[8] The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).[8]

  • Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of autoinduction media.

  • Induction and Harvest: The large-scale culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated for an additional 6 hours at 30°C.[8] The cells are then harvested by centrifugation.

  • Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole) and lysed by sonication on ice.[8] The cell debris is removed by centrifugation at high speed.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged FabI protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 1 M imidazole).[8]

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a gel filtration column (e.g., HiLoad 16/60 Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 200 mM NaCl, 2 mM DTT).[8] This step removes aggregates and remaining impurities.

  • Concentration and Storage: The pure FabI protein is concentrated using a centrifugal filter device to a final concentration of approximately 12 mg/mL.[8] The protein concentration is determined using a Bradford assay, and the purity is assessed by SDS-PAGE. The purified protein is stored at -80°C until use.

Crystallization of the FabI-Fabimycin-NADH Complex
  • Complex Formation: To form the ternary complex, purified E. coli FabI is incubated with a molar excess of NADH and this compound.

  • Crystallization Screening: Initial crystallization conditions are screened using the sitting-drop vapor diffusion method at 20°C. A variety of commercial crystallization screens are typically used.

  • Optimized Crystallization Condition: For the this compound-E. coli FabI-NADH complex, diffraction-quality crystals were grown using the hanging-drop vapor diffusion method. The optimized condition consists of a reservoir solution containing 100 mM Tris pH 7.5-8.5 and 0.5-1.5 M sodium citrate tribasic.[7]

  • Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the drops and briefly soaked in a cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol) before being flash-cooled in liquid nitrogen for data collection.

X-ray Data Collection and Structure Determination
  • Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[7]

  • Data Processing: The diffraction images are processed (indexed, integrated, and scaled) using appropriate software packages.

  • Structure Solution and Refinement: The structure of the complex is solved by molecular replacement using a previously determined structure of FabI as a search model. The initial model is then refined against the experimental data, and the this compound and NADH molecules are built into the electron density map. Iterative rounds of refinement and model building are performed until the model converges and has good stereochemistry.

Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions between this compound and E. coli FabI.

experimental_workflow cluster_protein_production Protein Production cluster_purification Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Cloning of fabI gene expression Protein Expression in E. coli cloning->expression harvest Cell Harvesting expression->harvest lysis Cell Lysis harvest->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec complex Complex Formation (FabI + this compound + NADH) sec->complex crystallization Vapor Diffusion Crystallization complex->crystallization data_collection X-ray Data Collection crystallization->data_collection processing Data Processing & Scaling data_collection->processing phasing Molecular Replacement & Phasing processing->phasing refinement Model Building & Refinement phasing->refinement final_structure Final Solved Structure (PDB: 7UMW) refinement->final_structure

Caption: Experimental workflow for the X-ray crystallography of the this compound-FabI complex.

molecular_interactions cluster_fabI FabI Active Site Ala95 Ala95 Gly97 Gly97 Tyr156 Tyr156 Met159 Met159 This compound This compound This compound->Ala95 H-bond (backbone C=O) This compound->Ala95 H-bond (backbone N-H) This compound->Gly97 Water-mediated H-bond This compound->Tyr156 π-stacking This compound->Met159 Hydrophobic interaction NADH NADH This compound->NADH Hydrophobic interaction

References

Application Notes and Protocols: In Vivo Imaging to Track Fabimycin Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to track the biodistribution of Fabimycin, a novel antibiotic targeting drug-resistant Gram-negative bacteria. The described methods are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound, thereby accelerating its development and clinical translation.

Introduction to this compound and the Need for In Vivo Imaging

This compound is a promising antibiotic candidate that inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component in the bacterial fatty acid biosynthesis pathway.[1] It has demonstrated significant efficacy against a broad range of multidrug-resistant Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, in various mouse infection models such as urinary tract infections, pneumonia, and soft tissue infections.[2][3][4][5][6]

Understanding the in vivo distribution of this compound is paramount for optimizing dosing regimens, assessing target engagement, and identifying potential off-target accumulation. In vivo imaging offers a non-invasive, longitudinal approach to visualize and quantify the concentration of this compound in different tissues and organs within a living animal model.[7][8] This allows for a more comprehensive understanding of its bioavailability and efficacy at the site of infection.

Recommended In Vivo Imaging Modalities for this compound

Based on established methodologies for tracking antibiotic distribution, the following imaging modalities are recommended for studying this compound's in vivo biodistribution.

  • Fluorescence Imaging (FI): This technique involves chemically modifying this compound with a fluorescent probe. It offers high sensitivity and is relatively cost-effective. Near-infrared (NIR) fluorophores are particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.[9][10]

  • Positron Emission Tomography (PET): PET imaging requires radiolabeling this compound with a positron-emitting isotope (e.g., Fluorine-18). It provides excellent sensitivity and quantitative accuracy for measuring drug concentration in deep tissues.[11][12][13]

  • Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes (e.g., Technetium-99m) to label the drug. It is a versatile and widely accessible imaging modality.[14][15]

  • Magnetic Resonance Imaging (MRI): While less common for direct drug tracking, MRI can be used to monitor the therapeutic response to this compound by observing changes in tissue morphology and physiology at the infection site.[16][17][18][19][20]

Data Presentation: Illustrative Quantitative Biodistribution of this compound

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from a PET imaging study tracking 18F-labeled this compound in a mouse model of a thigh infection. This data is for illustrative purposes to demonstrate how quantitative results can be structured for easy comparison.

Organ/TissuePercent Injected Dose per Gram (%ID/g) at 1h Post-InjectionPercent Injected Dose per Gram (%ID/g) at 4h Post-InjectionPercent Injected Dose per Gram (%ID/g) at 24h Post-Injection
Infected Thigh 8.5 ± 1.2 6.2 ± 0.9 2.1 ± 0.4
Contralateral Thigh1.2 ± 0.30.8 ± 0.20.3 ± 0.1
Blood5.3 ± 0.71.5 ± 0.40.2 ± 0.1
Kidneys25.1 ± 3.510.3 ± 2.11.5 ± 0.3
Liver15.8 ± 2.97.9 ± 1.51.1 ± 0.2
Spleen2.1 ± 0.51.8 ± 0.40.9 ± 0.2
Lungs3.5 ± 0.62.1 ± 0.50.7 ± 0.2
Bladder18.9 ± 4.15.2 ± 1.30.8 ± 0.2

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of this compound-NIR Conjugate

This protocol describes the steps for tracking a near-infrared (NIR) fluorescently labeled this compound in a mouse model of bacterial infection.

4.1.1. Materials

  • This compound

  • NIR fluorescent dye with an appropriate functional group for conjugation (e.g., NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Size-exclusion chromatography column

  • Animal model of infection (e.g., CD-1 mice with thigh infection)

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

4.1.2. Methodology

  • Conjugation of this compound with NIR Dye:

    • Dissolve this compound and the NIR dye NHS ester in anhydrous DMF.

    • Add TEA to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

    • Purify the this compound-NIR conjugate using a size-exclusion chromatography column.

    • Characterize the conjugate using mass spectrometry and UV-Vis spectroscopy.

  • Animal Model Preparation:

    • Induce a localized bacterial infection in mice (e.g., intramuscular injection of a clinical isolate of A. baumannii into the thigh muscle).[6]

    • Allow the infection to establish for a predetermined period (e.g., 2 hours).

  • Administration of this compound-NIR Conjugate:

    • Administer the this compound-NIR conjugate to the infected mice via an appropriate route (e.g., intravenous injection).

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo fluorescence imaging system.

    • Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 8, and 24 hours post-injection).

    • Use appropriate excitation and emission filters for the specific NIR dye.

  • Ex Vivo Organ Imaging and Quantification:

    • At the final time point, euthanize the mice.

    • Dissect major organs (infected muscle, contralateral muscle, liver, kidneys, spleen, lungs, heart, and brain).

    • Image the dissected organs using the fluorescence imaging system.

    • Quantify the fluorescence intensity in each organ to determine the relative distribution of the this compound-NIR conjugate.

Protocol 2: PET Imaging of 18F-Labeled this compound

This protocol outlines the procedure for tracking the biodistribution of radiolabeled this compound using PET imaging.

4.2.1. Materials

  • This compound precursor suitable for radiolabeling

  • [18F]Fluoride

  • Radiosynthesis module

  • High-performance liquid chromatography (HPLC) for purification

  • Animal model of infection (e.g., CD-1 mice with a lung infection)

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

4.2.2. Methodology

  • Radiolabeling of this compound:

    • Produce [18F]Fluoride using a cyclotron.

    • Perform the radiosynthesis of [18F]this compound using an automated radiosynthesis module. This typically involves a nucleophilic substitution reaction.

    • Purify the [18F]this compound using HPLC.

    • Formulate the final product in a sterile, injectable solution.

  • Animal Model Preparation:

    • Induce a lung infection in mice (e.g., intranasal administration of a clinical isolate of K. pneumoniae).[6]

    • Allow the infection to develop over a specified time (e.g., 24 hours).

  • Administration of [18F]this compound:

    • Administer a known activity of [18F]this compound to the infected mice via intravenous injection.

  • Dynamic PET/CT Imaging:

    • Anesthetize the mice and position them in the microPET/CT scanner.

    • Perform a dynamic PET scan for 60-90 minutes immediately following injection to observe the initial distribution and clearance.

    • Acquire static PET/CT scans at later time points (e.g., 2, 4, and 6 hours post-injection) for whole-body biodistribution analysis. The CT scan provides anatomical reference.

  • Image Analysis and Quantification:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and the infected lung tissue.

    • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution:

    • At the end of the imaging session, euthanize the mice.

    • Dissect key organs and tissues.

    • Weigh each sample and measure the radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

Visualizations

Signaling Pathway of this compound

Fabimycin_Mechanism cluster_bacterium Gram-Negative Bacterium Fabimycin_ext This compound (extracellular) Fabimycin_int This compound (intracellular) Fabimycin_ext->Fabimycin_int Uptake FabI FabI Enzyme Enoyl-Acyl Carrier Protein Reductase Fabimycin_int->FabI Inhibition FattyAcid_Synth Fatty Acid Biosynthesis FabI->FattyAcid_Synth Membrane Bacterial Membrane Integrity FattyAcid_Synth->Membrane Required for Cell_Death Bacterial Cell Death Membrane->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Experimental Workflow for In Vivo Fluorescence Imaging

FI_Workflow start Start conjugation Conjugate this compound with NIR Dye start->conjugation purification Purify Fabimyin-NIR Conjugate conjugation->purification administration Administer this compound-NIR (e.g., IV injection) purification->administration animal_model Induce Bacterial Infection in Mouse Model animal_model->administration imaging In Vivo Fluorescence Imaging (Multiple Time Points) administration->imaging ex_vivo Euthanize and Dissect Organs imaging->ex_vivo ex_vivo_imaging Ex Vivo Organ Imaging ex_vivo->ex_vivo_imaging quantification Quantify Fluorescence Intensity ex_vivo_imaging->quantification end End quantification->end

Caption: Workflow for tracking this compound using fluorescence imaging.

Experimental Workflow for PET Imaging

PET_Workflow start Start radiolabeling Radiolabel this compound with 18F start->radiolabeling purification_qc Purify and Perform QC on [18F]this compound radiolabeling->purification_qc administration Administer [18F]this compound (e.g., IV injection) purification_qc->administration animal_model Induce Bacterial Infection in Mouse Model animal_model->administration pet_ct_scan Dynamic and Static PET/CT Imaging administration->pet_ct_scan image_analysis Image Reconstruction and Analysis (ROIs) pet_ct_scan->image_analysis biodistribution Ex Vivo Biodistribution (Gamma Counting) pet_ct_scan->biodistribution data_correlation Correlate Imaging Data with Biodistribution image_analysis->data_correlation biodistribution->data_correlation end End data_correlation->end

Caption: Workflow for tracking this compound using PET imaging.

References

Troubleshooting & Optimization

Overcoming Fabimycin instability in mouse plasma for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with fabimy-cin. This guide provides troubleshooting advice and detailed protocols to address the challenges associated with fabimycin's instability in mouse plasma, ensuring the success of your in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound efficacy in a mouse model is lower than expected, or my pharmacokinetic (PK) data shows very low exposure. What could be the issue?

A1: Suboptimal exposure and consequently lower efficacy of this compound in murine models is a known issue.[1][2] This is most likely due to the rapid degradation of this compound in mouse plasma. Studies have shown that this compound is considerably unstable in mouse plasma, whereas it exhibits excellent stability in rat and human plasma.[1][2] This instability can lead to rapid clearance and a short half-life, compromising in vivo performance.

Q2: What is the cause of this compound's instability in mouse plasma?

A2: The instability is caused by enzymatic hydrolysis mediated by carboxylesterases (CES).[3] Mouse plasma has uniquely high levels of carboxylesterase activity compared to human and rat plasma, which lack these enzymes in significant amounts.[3][4] These enzymes cleave ester bonds within the this compound molecule, leading to its inactivation.

Q3: How can I confirm that my this compound batch is degrading in mouse plasma?

A3: You can perform an in vitro plasma stability assay. This involves incubating this compound in mouse plasma at 37°C and measuring its concentration at several time points (e.g., 0, 15, 30, 60, and 120 minutes). A rapid decrease in the concentration of the parent compound over time confirms instability. For comparison, you can run the same assay in human or rat plasma, where this compound should remain stable.

Q4: What strategies can I use to overcome this compound instability for my in vivo mouse studies?

A4: There are two main strategies:

  • Use of Carboxylesterase Inhibitors: Co-administration of a carboxylesterase inhibitor with this compound can prevent its degradation in plasma. This is a common strategy for stabilizing ester-containing drugs during in vivo rodent studies.

  • Use of Carboxylesterase-Deficient Mouse Strains: If available, using genetically modified mice that lack the specific plasma carboxylesterase (e.g., Ces1c knockout mice) can provide a cleaner model to study this compound's pharmacokinetics and efficacy without the confounding factor of plasma instability.[3][5]

Q5: Which carboxylesterase inhibitors are effective and how should I use them?

A5: Broad-spectrum serine hydrolase inhibitors are typically used. Phenylmethylsulfonyl fluoride (PMSF) and bis(p-nitrophenyl) phosphate (BNPP) are two common inhibitors that have been used in in vivo mouse studies to inhibit carboxylesterases.[1][5][6] It is crucial to determine the optimal, non-toxic dose of the inhibitor in a pilot study before proceeding with your main efficacy or PK experiments.

Quantitative Data Summary

Table 1: Comparative Plasma Stability of this compound

SpeciesStability in PlasmaApproximate Half-life (T½)Reference
MouseHighly Unstable< 1 hour[1][2]
RatStable> 2 hours[1][2]
HumanStable> 2 hours[1][2]

Data is estimated from graphical representations in the cited literature.

Table 2: Common Carboxylesterase Inhibitors for In Vivo Mouse Studies

InhibitorAbbreviationTypeCommon Dosing RouteNotes
Phenylmethylsulfonyl fluoridePMSFIrreversible Serine Hydrolase InhibitorIntraperitoneal (i.p.)Brain penetrant. Unstable in aqueous solutions, must be prepared fresh.
bis(p-nitrophenyl) phosphateBNPPIrreversible Carboxylesterase InhibitorIntraperitoneal (i.p.), Subcutaneous (s.c.)More specific for carboxylesterases than PMSF.[5][6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

This protocol is a general guideline for assessing the stability of this compound in plasma from different species.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (mouse, rat, human), anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • Microcentrifuge tubes or 96-well plates

  • LC-MS/MS system

Procedure:

  • Pre-warm Plasma: Pre-warm the plasma and PBS to 37°C.

  • Prepare Working Solution: Dilute the this compound stock solution with PBS or culture medium to an intermediate concentration.

  • Initiate Reaction: Add the this compound working solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be less than 1%. Vortex gently to mix.

  • Time Point Sampling: Immediately take the first sample (T=0) and transfer it to a tube containing ice-cold acetonitrile (typically 3-4 volumes) with the internal standard to stop the reaction and precipitate proteins.

  • Incubation: Incubate the remaining plasma mixture at 37°C.

  • Collect Samples: Collect subsequent samples at various time points (e.g., 15, 30, 60, 120 minutes), each time stopping the reaction with cold ACN+IS.

  • Protein Precipitation: After the final time point, vortex all samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to new tubes or a 96-well plate for analysis by LC-MS/MS to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (T½) can be calculated from the slope of the natural log of the percent remaining versus time plot (T½ = 0.693 / slope).

Protocol 2: In Vivo Dosing with a Carboxylesterase Inhibitor (General Guideline)

Disclaimer: This is a general protocol and must be optimized for your specific experimental setup. A pilot study to determine the MTD (Maximum Tolerated Dose) of the inhibitor and its effect on this compound PK is strongly recommended.

Materials:

  • This compound

  • Carboxylesterase inhibitor (e.g., PMSF or BNPP)

  • Appropriate vehicle for this compound (e.g., 20% SBE-β-CD in water)

  • Appropriate vehicle for the inhibitor (e.g., corn oil, DMSO/saline mixture)

  • Mice

Procedure:

  • Inhibitor Preparation:

    • For PMSF: PMSF is unstable in aqueous solutions. Prepare it fresh immediately before use, typically in a vehicle like corn oil or a DMSO/saline emulsion. A dose of 60 mg/kg (i.p.) has been used in mice to inhibit FAAH, a serine hydrolase.[1]

    • For BNPP: BNPP can be dissolved in saline or a suitable vehicle. It has been used in vivo to modulate the pharmacokinetics of other carboxylesterase substrates.[5]

  • Inhibitor Administration: Administer the carboxylesterase inhibitor to the mice via the chosen route (e.g., i.p.). Typically, the inhibitor is given 30-60 minutes before the administration of the drug of interest to allow for adequate distribution and enzyme inhibition.

  • This compound Preparation: Prepare the this compound dosing solution in its vehicle as per your primary experimental protocol.

  • This compound Administration: After the pre-treatment period with the inhibitor, administer this compound to the mice via the intended route (e.g., intravenous, intramuscular).

  • Conduct Experiment: Proceed with your pharmacokinetic or efficacy study as planned, collecting blood samples or assessing endpoints at the designated times.

  • Control Groups: It is essential to include appropriate control groups:

    • Vehicle only

    • This compound + inhibitor vehicle

    • Vehicle + inhibitor

    • This compound only (to confirm the effect of the inhibitor)

Visual Guides and Workflows

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis start Start prep_plasma Pre-warm Plasma (Mouse, Rat, Human) to 37°C start->prep_plasma prep_fabi Prepare this compound Working Solution start->prep_fabi initiate Initiate Reaction: Add this compound to Plasma (Final Conc. 1-5 µM) prep_plasma->initiate prep_fabi->initiate t0 T=0 Sample: Stop with ACN + Internal Std initiate->t0 incubate Incubate at 37°C initiate->incubate process Vortex & Centrifuge to Precipitate Proteins t0->process sampling Collect Samples at 15, 30, 60, 120 min & Stop with ACN+IS incubate->sampling sampling->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining & Half-life (T½) analyze->calculate end End calculate->end

Caption: Workflow for the in vitro plasma stability assay.

G This compound This compound (Active Compound) hydrolysis Ester Bond Hydrolysis This compound->hydrolysis ces1c Mouse Plasma Carboxylesterase (Ces1c) ces1c->hydrolysis inactive Inactive Metabolites hydrolysis->inactive inhibitor Carboxylesterase Inhibitor (e.g., PMSF, BNPP) inhibitor->ces1c Inhibits

Caption: Mechanism of this compound degradation by mouse carboxylesterase.

G cluster_solutions Solutions start Poor in vivo exposure or efficacy observed? check_stability Perform in vitro plasma stability assay in mouse, rat, and human plasma. start->check_stability is_unstable Is this compound unstable ONLY in mouse plasma? check_stability->is_unstable use_inhibitor Strategy 1: Co-administer a validated carboxylesterase inhibitor (e.g., PMSF, BNPP). is_unstable->use_inhibitor Yes use_ko Strategy 2: Use Ces1c knockout (KO) mouse strain, if available. is_unstable->use_ko Yes other_issues Investigate other issues: - Compound formulation - Dosing accuracy - Target engagement is_unstable->other_issues No

Caption: Troubleshooting guide for poor this compound in vivo performance.

References

Technical Support Center: Optimizing Fabimycin Dosing Regimens in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fabimycin in preclinical animal models.

Troubleshooting Guides

Researchers may encounter various challenges during in vivo experiments with this compound. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Suboptimal efficacy despite in vitro susceptibility - Drug Instability: this compound exhibits metabolic instability in mouse plasma, which is a known complicating factor in murine infection models.[1] - Inadequate Dosing Regimen: The dose, frequency, or route of administration may not be optimal for the specific infection model or pathogen. - Poor Drug Exposure at Infection Site: The drug may not be reaching the target tissue in sufficient concentrations. - Biofilm Formation: Bacteria may be growing in a biofilm, which can confer tolerance to antibiotics.[2]- Optimize Dosing Regimen: Consider dose fractionation studies to determine the most effective dosing schedule.[3] - Alternative Animal Models: If feasible, consider using rat models where this compound is more stable.[4] - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK studies to determine drug exposure and correlate it with efficacy. - Investigate Biofilm Formation: Use imaging techniques or specific assays to assess for biofilm presence.
High variability in animal responses - Inconsistent Inoculum Preparation: Variations in the bacterial load or growth phase of the inoculum can lead to inconsistent infections. - Differences in Animal Health Status: Underlying health issues in individual animals can affect their response to infection and treatment. - Improper Drug Administration: Inaccurate dosing or inconsistent administration technique can lead to variable drug exposure.- Standardize Inoculum Preparation: Ensure a consistent and validated method for preparing the bacterial inoculum. - Health Screening of Animals: Thoroughly screen animals for any health issues prior to the experiment. - Proper Training in Administration Techniques: Ensure all personnel are proficient in the chosen route of administration.
Adverse events or toxicity observed - Dose Exceeds Maximum Tolerated Dose (MTD): The administered dose may be too high for the animals. This compound has a reported MTD of >200 mg/kg via intraperitoneal injection in mice.[1][3][5][6] - Formulation Issues: The vehicle used for drug formulation may be causing adverse reactions.- Dose Adjustment: Reduce the dose to a level below the known MTD. - Formulation Optimization: Test different vehicle formulations to identify a well-tolerated option. One reported formulation for this compound is 17% Cremophor EL with 3% SBE-β-CD in water.[3]
Inconsistent or unexpected pharmacokinetic (PK) profile - Metabolic Instability in Mice: As noted, this compound is less stable in mouse plasma compared to rat and human plasma.[1] - Sampling Time Points: The selected time points for blood collection may not be capturing the true absorption, distribution, metabolism, and excretion (ADME) profile. - Analytical Method Issues: Problems with the bioanalytical method used to quantify the drug in plasma can lead to inaccurate results.- Acknowledge Species-Specific Metabolism: Be aware of the inherent instability in mice and consider this when interpreting data.[1] - Optimize Sampling Schedule: Conduct a pilot PK study with more frequent sampling to better define the PK profile. - Validate Bioanalytical Method: Ensure the method for drug quantification is robust, accurate, and reproducible.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound inhibits the bacterial enzyme FabI, which is a critical component in the biosynthesis of bacterial fatty acids.[5][7][8] This mechanism is distinct from many other antibiotic classes.
What is the spectrum of activity for this compound? This compound is potent against a range of Gram-negative bacteria, including over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[3][9][10] It notably spares many commensal gut bacteria.[3][9]
What are some established this compound dosing regimens in mice? Several dosing regimens have been shown to be effective in murine models: - 75 mg/kg, four times a day: Demonstrated efficacy in a neutropenic thigh infection model.[3] - 33.3 mg/kg, intravenously, three times a day: Effective in a murine urinary tract infection (UTI) model.[3][4] - 50 mg/kg, intramuscularly: Used in acute pneumonia and neutropenic thigh infection models.
How should this compound be formulated for in vivo studies? A reported formulation for intravenous administration is 17% Cremophor EL and 3% SBE-β-CD in water.[3] For other routes, formulation may need to be optimized.
What is the maximum tolerated dose (MTD) of this compound in mice? The MTD of this compound has been reported to be greater than 200 mg/kg when administered via intraperitoneal (IP) injection.[1][3][5][6]
Why is there a discrepancy between in vitro and in vivo results with some antibiotics? Discrepancies can arise from numerous factors, including drug metabolism, tissue penetration, host immune response, and the formation of biofilms, which are not fully captured by standard in vitro tests.[2]

Experimental Protocols

Detailed Methodology for a Murine Urinary Tract Infection (UTI) Model

This protocol is adapted from established methods for inducing UTI in mice to test antibiotic efficacy.

1. Materials:

  • Female mice (e.g., C3H/HeJ or C57BL/6, 6-8 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • Luria-Bertani (LB) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Anesthesia (e.g., isoflurane)

  • Polyethylene catheter (e.g., PE10) connected to a syringe

  • This compound and vehicle control

  • Surgical instruments for tissue harvesting

2. Inoculum Preparation:

  • Culture UPEC overnight in LB broth at 37°C.

  • The following day, dilute the overnight culture in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).

  • Centrifuge the bacterial suspension, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-2 x 10^8 CFU/50 µL).

3. Transurethral Inoculation:

  • Anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Gently insert the catheter through the urethra into the bladder.

  • Slowly instill 50 µL of the bacterial suspension into the bladder.

  • Withdraw the catheter and allow the mice to recover on a warming pad.

4. This compound Dosing Regimen:

  • Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

  • Administer this compound or vehicle control via the desired route (e.g., intravenously). An example of an effective regimen is 33.3 mg/kg, three times a day.[3][4]

  • Continue treatment for the specified duration (e.g., 3-7 days).

5. Assessment of Bacterial Load:

  • At the end of the experiment, euthanize the mice.

  • Aseptically harvest the bladder and kidneys.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the homogenates and plate on LB agar.

  • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) the next day.

  • Calculate the CFU per gram of tissue.

Dosing Calculation Table:

Animal Weight (g)Dose (mg/kg)Stock Concentration (mg/mL)Injection Volume (µL)
2033.35133.2
2233.35146.5
2533.35166.5

Visualizations

troubleshooting_workflow start Suboptimal Efficacy Observed check_instability Consider Mouse Plasma Instability start->check_instability check_dose Review Dosing Regimen (Dose, Frequency, Route) check_instability->check_dose If Rat Model Not Feasible consider_rat_model Consider Rat Model check_instability->consider_rat_model Known Issue check_exposure Assess Drug Exposure at Infection Site check_dose->check_exposure Appears Optimal optimize_dose Optimize Dosing Regimen (e.g., Dose Fractionation) check_dose->optimize_dose Suboptimal conduct_pk Conduct PK/PD Studies check_exposure->conduct_pk Unknown end Improved Efficacy optimize_dose->end conduct_pk->end consider_rat_model->end

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

pk_workflow start Start PK Study acclimate Acclimate Animals start->acclimate dose Administer this compound (Single Dose) acclimate->dose collect_blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->collect_blood process_samples Process Blood to Obtain Plasma collect_blood->process_samples quantify Quantify this compound Concentration (LC-MS/MS) process_samples->quantify analyze Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) quantify->analyze end PK Profile Determined analyze->end

Caption: Experimental workflow for a pharmacokinetic study of this compound.

dosing_outcome_relationship dosing_params Dosing Parameters dose Dose (mg/kg) dosing_params->dose frequency Frequency (e.g., TID, QID) dosing_params->frequency route Route (e.g., IV, IM, IP) dosing_params->route pk_outcomes Pharmacokinetic Outcomes dose->pk_outcomes frequency->pk_outcomes route->pk_outcomes cmax Cmax pk_outcomes->cmax auc AUC pk_outcomes->auc time_above_mic Time > MIC pk_outcomes->time_above_mic therapeutic_outcome Therapeutic Outcome cmax->therapeutic_outcome auc->therapeutic_outcome time_above_mic->therapeutic_outcome efficacy Efficacy (Bacterial Load Reduction) therapeutic_outcome->efficacy toxicity Toxicity (Adverse Events) therapeutic_outcome->toxicity

Caption: Relationship between dosing parameters and therapeutic outcomes.

References

Troubleshooting low efficacy of Fabimycin in specific bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fabimycin. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] FabI catalyzes the rate-determining step in the bacterial fatty acid biosynthesis pathway.[1][3] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, which are critical components of bacterial cell membranes, leading to bacterial cell death. Recent studies also suggest that this compound may have a multifaceted activity that includes disruption of bacterial membrane homeostasis, extending beyond its known inhibition of the FabI enzyme.[4][5]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound demonstrates impressive activity against a range of multidrug-resistant Gram-negative bacteria.[1] It is particularly effective against clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][6] Notably, it has shown high specificity for pathogenic bacteria while sparing many commensal bacteria.[1][3]

Q3: Are there any bacteria that are intrinsically resistant to this compound?

A3: Yes. Some bacteria are not susceptible to this compound due to the presence of alternative enoyl-acyl carrier protein reductases. For example, the ESKAPE pathogen Pseudomonas aeruginosa possesses the FabV isoform, rendering FabI inhibition non-lethal.[1][6] Certain Gram-positive pathogens like Streptococcus sp. and Enterococcus sp. also show intrinsic resistance.[1][6]

Troubleshooting Guide for Low Efficacy

Q4: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against a bacterial strain that is reported to be susceptible. What could be the reason?

A4: Several factors could contribute to unexpectedly high MIC values. These can be broadly categorized into experimental error, bacterial strain-specific issues, and compound integrity.

Possible Causes and Troubleshooting Steps:

  • Experimental Protocol Variations: Inconsistencies in the experimental setup can significantly impact MIC results.

    • Inoculum Density: Ensure the bacterial inoculum is standardized to the correct McFarland standard (typically 0.5) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

    • Growth Medium: Use the recommended Mueller-Hinton Broth (MHB) or Agar (MHA) for susceptibility testing.[8] Variations in media composition can affect antibiotic activity.

    • Incubation Conditions: Strict adherence to the recommended incubation time and temperature is crucial for consistent results.[9]

  • Bacterial Strain Characteristics:

    • Spontaneous Resistance: Bacteria can develop spontaneous mutations that confer resistance. Sequencing the fabI gene of the resistant colonies can identify mutations, such as those observed at the G148 position in E. coli, which can lead to reduced susceptibility.[10]

    • Efflux Pumps: Overexpression of efflux pumps can prevent this compound from reaching its intracellular target. While this compound was designed to evade many efflux pumps, some strains may possess novel or overexpressed pumps capable of expelling the compound.[1]

  • Compound Integrity:

    • Storage and Handling: Ensure this compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions for each experiment.

    • Solubility: Verify that this compound is fully dissolved in the chosen solvent and that the final concentration of the solvent in the assay does not affect bacterial growth.

Q5: Our in vivo experiments in a mouse model are showing lower than expected efficacy. What are the potential reasons?

A5: In vivo efficacy can be influenced by a host of factors beyond the intrinsic activity of the antibiotic.

Troubleshooting In Vivo Studies:

  • Pharmacokinetics (PK): this compound has shown poor stability in mouse plasma, which can complicate the evaluation of its efficacy in murine models.[1][3] It is crucial to perform a pharmacokinetic study in the specific mouse strain being used to determine the optimal dosing regimen required to achieve therapeutic concentrations at the site of infection.[1]

  • Infection Model: The chosen infection model should be well-established and relevant to the clinical indication being studied. Factors such as the site of infection and the bacterial load can significantly impact the outcome. This compound has demonstrated efficacy in mouse models of urinary tract infection and acute pneumonia.[1][6]

  • Host Factors: The immune status of the mice (e.g., neutropenic vs. immunocompetent) will influence the clearance of the infection and the apparent efficacy of the antibiotic.[1]

Data Presentation

Table 1: In Vitro Activity of this compound against Selected Bacterial Species

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliClinical Isolates14
Klebsiella pneumoniaeClinical Isolates24
Acinetobacter baumanniiClinical Isolates12
Staphylococcus aureusATCC 29213-0.004

Data compiled from multiple sources.[1][6][11] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][9][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension 1:100 in MHB to obtain a working inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the working bacterial inoculum to each well containing the this compound dilutions. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Fabimycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Fabimycin_ext This compound (extracellular) OM Outer Membrane Fabimycin_ext->OM Penetration Fabimycin_int This compound (intracellular) OM->Fabimycin_int FabI FabI Enzyme Fabimycin_int->FabI Inhibition FattyAcid_Synth Fatty Acid Biosynthesis FabI->FattyAcid_Synth Blocked Membrane_Disruption Membrane Disruption FattyAcid_Synth->Membrane_Disruption Leads to Cell Death Cell Death Membrane_Disruption->Cell Death

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Troubleshooting_Logic cluster_invitro In Vitro (High MIC) cluster_invivo In Vivo (Poor Efficacy) start Low this compound Efficacy Observed check_protocol Review Experimental Protocol (Inoculum, Media, Incubation) start->check_protocol sequence_fabI Sequence fabI Gene for Mutations start->sequence_fabI check_compound Verify Compound Integrity (Storage, Solubility) start->check_compound check_pk Conduct Pharmacokinetic Study (Mouse Plasma Stability) start->check_pk review_model Review Infection Model (Site, Bacterial Load) start->review_model check_protocol->sequence_fabI check_protocol->check_compound check_pk->review_model

Caption: Troubleshooting low this compound efficacy.

References

Fabimycin Pharmacokinetic Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to improve the pharmacokinetic profile of Fabimycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance and low exposure of this compound in our murine infection models. What could be the cause and how can we address this?

A1: This is a known characteristic of this compound in mice. The compound exhibits metabolic instability specifically in mouse plasma, which leads to suboptimal pharmacokinetic parameters.[1] In contrast, this compound has shown excellent stability in rat and human plasma.[1][2] To overcome this challenge in preclinical murine studies, consider the following strategies:

  • Formulation Approaches: Encapsulating this compound in a drug delivery system can protect it from enzymatic degradation in mouse plasma. Liposomal or polymeric nanoparticle formulations are common strategies to enhance the in vivo stability of antibiotics.

  • Dosing Regimen Optimization: While not a direct solution to the metabolic instability, adjusting the dosing regimen (e.g., more frequent administration or continuous infusion) can help maintain plasma concentrations above the minimum inhibitory concentration (MIC) for a longer duration.

Q2: What are the potential benefits of formulating this compound in a nanoparticle-based delivery system?

A2: Formulating this compound in a nanoparticle-based system, such as liposomes or polymeric nanoparticles, can offer several advantages to improve its pharmacokinetic profile:

  • Enhanced Stability: Nanocarriers can protect this compound from metabolic degradation in the bloodstream, thereby increasing its half-life.

  • Improved Bioavailability: For oral administration, nanoparticles can protect the drug from the harsh environment of the gastrointestinal tract and improve its absorption.

  • Controlled Release: Formulations can be designed for sustained release of this compound, which helps in maintaining therapeutic concentrations over a prolonged period and can reduce dosing frequency.

  • Targeted Delivery: Nanoparticles can be functionalized with ligands to target specific sites of infection, increasing the drug concentration where it is needed most and reducing potential systemic toxicity.

Q3: How do we choose between a liposomal and a polymeric nanoparticle formulation for this compound?

A3: The choice between liposomes and polymeric nanoparticles depends on the specific goals of your study.

  • Liposomes: These are lipid-based vesicles that are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. They are particularly useful for improving the solubility and stability of drugs and can be designed to fuse with bacterial membranes, delivering a high concentration of the antibiotic directly to the pathogen.

  • Polymeric Nanoparticles: These are composed of biodegradable polymers and can offer excellent control over the drug release profile. They are generally more robust than liposomes and can be engineered for a variety of targeting strategies.

A preliminary formulation screening study is recommended to determine the optimal carrier for this compound based on encapsulation efficiency, stability, and in vitro release characteristics.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of this compound in our liposomal formulation.

  • Possible Cause 1: The lipid composition is not optimal for this compound.

    • Troubleshooting Tip: Screen different lipid compositions with varying charges (cationic, anionic, neutral) and chain lengths. The hydrophobicity of this compound will influence its interaction with the lipid bilayer.

  • Possible Cause 2: The drug-to-lipid ratio is too high.

    • Troubleshooting Tip: Titrate the drug-to-lipid ratio to find the optimal concentration for encapsulation without compromising the stability of the liposomes.

  • Possible Cause 3: The hydration buffer pH is not suitable for this compound's solubility and charge.

    • Troubleshooting Tip: Evaluate the effect of different pH values of the hydration buffer on this compound's encapsulation.

Issue 2: The prepared this compound-loaded polymeric nanoparticles show a large particle size and wide size distribution.

  • Possible Cause 1: The homogenization or sonication step is not optimized.

    • Troubleshooting Tip: Increase the homogenization speed or sonication time. Ensure the energy input is sufficient to produce smaller, more uniform nanoparticles.

  • Possible Cause 2: The concentration of the polymer or stabilizer is not appropriate.

    • Troubleshooting Tip: Optimize the concentration of both the polymer and the surfactant/stabilizer. A higher stabilizer concentration can often lead to smaller and more stable nanoparticles.

  • Possible Cause 3: The solvent evaporation rate is too fast.

    • Troubleshooting Tip: Reduce the temperature or the vacuum pressure during the solvent evaporation step to allow for a more controlled formation of nanoparticles.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Free this compound vs. Hypothetical Formulated this compound in Mice

ParameterFree this compoundLiposomal this compound (Hypothetical)Polymeric Nanoparticle this compound (Hypothetical)
Dose (mg/kg) 505050
Route of Administration IntravenousIntravenousIntravenous
Half-life (t½) (hours) 0.54.06.5
Peak Plasma Concentration (Cmax) (µg/mL) 251815
Area Under the Curve (AUC₀₋₂₄) (µg·h/mL) 30150200
Volume of Distribution (Vd) (L/kg) 1.20.30.2
Clearance (CL) (L/h/kg) 1.670.330.25

Note: Data for formulated this compound are hypothetical and for illustrative purposes to show potential improvements.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve a mixture of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 3:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent system in a round-bottom flask.[3][4][5][6][7]

    • Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.[6]

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.[7]

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion using a mini-extruder with polycarbonate membranes of decreasing pore size (e.g., 400 nm followed by 100 nm).[3]

  • Purification:

    • Remove the unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[8][9][10][11]

    • Measure the zeta potential to assess the surface charge and stability of the liposomes.

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using HPLC.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve Poly(lactic-co-glycolic acid) (PLGA) and this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[12][13][14]

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[15][16]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under constant magnetic stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[12][14]

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation, and wash them three times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the drug loading and encapsulation efficiency using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

    • Examine the surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM).

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start Define Target Pharmacokinetic Profile formulation_choice Select Delivery System (e.g., Liposomes, Polymeric Nanoparticles) start->formulation_choice optimization Optimize Formulation Parameters (e.g., Lipid/Polymer type, Drug:Carrier Ratio) formulation_choice->optimization physicochemical Physicochemical Analysis (Size, PDI, Zeta Potential) optimization->physicochemical encapsulation Determine Encapsulation Efficiency & Drug Loading physicochemical->encapsulation release In Vitro Release Study encapsulation->release pk_study Pharmacokinetic Study in Mice release->pk_study efficacy_study Efficacy Study in Infection Model pk_study->efficacy_study final_formulation Select Lead Formulation efficacy_study->final_formulation

Caption: Workflow for the development and evaluation of a novel this compound formulation.

liposome_delivery cluster_bloodstream Bloodstream cluster_infection_site Infection Site liposome Liposomal This compound macrophage Macrophage liposome->macrophage Reduced Uptake bacteria Bacteria liposome->bacteria Fusion & Drug Release liposome->bacteria free_drug Free This compound free_drug->macrophage Rapid Clearance

Caption: Mechanism of improved this compound delivery to bacteria via liposomal encapsulation.

troubleshooting_logic problem Suboptimal In Vivo Efficacy pk_issue Poor Pharmacokinetic Profile? problem->pk_issue formulation_issue Formulation Instability? pk_issue->formulation_issue Yes pd_issue Insufficient Potency (High MIC)? pk_issue->pd_issue No formulation_check Re-evaluate Formulation: - Particle Size - Drug Loading - Release Profile formulation_issue->formulation_check Yes mic_check Confirm MIC of this compound against the specific strain pd_issue->mic_check Yes

Caption: Logical troubleshooting guide for suboptimal in vivo efficacy of formulated this compound.

References

Methods for assessing and improving Fabimycin penetration of the bacterial outer membrane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for assessing and improving Fabimycin's penetration of the bacterial outer membrane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibiotic agent specifically designed to combat drug-resistant Gram-negative bacteria.[1] Its primary target is the FabI enzyme, a critical component in the bacterial fatty acid biosynthesis pathway.[2][3] By inhibiting FabI, this compound disrupts the production of essential membrane components, leading to bacterial cell death. Molecular dynamics studies also suggest that this compound can interact with and disrupt the bacterial membrane, indicating a multifaceted mechanism of action.[1]

Q2: Why is penetration of the Gram-negative outer membrane a challenge for antibiotics?

Gram-negative bacteria possess a formidable outer membrane, an asymmetric lipid bilayer coated with lipopolysaccharides (LPS), which serves as a highly effective barrier against many small-molecule antibiotics.[2][4] Additionally, these bacteria utilize promiscuous efflux pumps that can actively remove antibiotic compounds that manage to cross the outer membrane, preventing them from reaching their intracellular targets.[5][6][7] Together, the outer membrane and efflux pumps make Gram-negative bacteria intrinsically resistant to a wide range of drugs.[4]

Q3: How was this compound designed to overcome the outer membrane barrier?

This compound was developed through an iterative process of synthesizing and testing a suite of FabI inhibitors whose structures were modified to fit permeation rules for Gram-negative bacteria.[3][8] A key modification from its progenitor compound (Debio-1452) was the strategic placement of a positively charged amine, which facilitates accumulation within Gram-negative bacteria without disrupting its ability to bind to the FabI target.[3]

Q4: What are the primary methods for assessing this compound's penetration and accumulation?

The most common methods include:

  • Whole-Cell Accumulation Assays: These directly quantify the amount of this compound that accumulates inside bacterial cells over time.[5][9]

  • N-Phenyl-1-naphthylamine (NPN) Uptake Assay: This is a fluorescent-based assay used to measure the permeability of the outer membrane.[10][11] An increase in fluorescence indicates that the outer membrane has been compromised, allowing the NPN dye to enter.

  • Minimum Inhibitory Concentration (MIC) Assays: Comparing the MIC of this compound against wild-type bacteria versus hyper-permeable strains (e.g., efflux pump knockout mutants like E. coli ΔtolC) can reveal the extent to which the outer membrane and efflux systems limit the drug's activity.[6]

  • Outer Membrane Vesicle-Based Permeation Assay (OMPA): This in vitro technique uses outer membrane vesicles to predict drug uptake across the cell envelope.[12]

Q5: How can the penetration of this compound be experimentally improved?

Strategies to enhance this compound's efficacy include:

  • Use of Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginyl β-naphthylamide (PAβN) can block efflux pumps, thereby increasing the intracellular concentration of this compound.[7][13]

  • Combination with Outer Membrane Permeabilizers: Agents such as EDTA or polymyxin B can destabilize the LPS layer of the outer membrane, increasing its permeability to this compound.[14]

  • Synergistic Antibiotic Combinations: Using this compound in conjunction with other antibiotics, such as β-lactams or aminoglycosides, can lead to synergistic effects where the combined activity is greater than the sum of their individual activities.[15][16]

Experimental Workflows & Pathways

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Assess Barriers cluster_2 Phase 3: Improvement Strategies cluster_3 Phase 4: Analysis MIC_WT Determine MIC in Wild-Type Strain MIC_Mutant Determine MIC in Efflux-Deficient Strain (e.g., ΔtolC) MIC_WT->MIC_Mutant Compare MICs Synergy_Test Checkerboard Assay for Synergy with Other Antibiotics MIC_WT->Synergy_Test Baseline for Synergy Perm_Test Test with Outer Membrane Permeabilizers MIC_WT->Perm_Test Baseline for Permeabilization Accum_WT Measure Whole-Cell Accumulation Accum_EPI Measure Accumulation with Efflux Pump Inhibitor Accum_WT->Accum_EPI Assess Efflux NPN_WT Perform NPN Uptake Assay Analyze Compare Data to Determine Penetration Limitations and Improvement Efficacy NPN_WT->Analyze MIC_Mutant->Analyze Accum_EPI->Analyze Synergy_Test->Analyze Perm_Test->Analyze

Caption: Workflow for assessing and improving this compound penetration.

G Ext Exterior OM Outer Membrane (LPS) Peri Periplasm IM Inner Membrane Peri->IM 3. Inner Membrane Transport Efflux Efflux Pump (e.g., AcrAB-TolC) Peri->Efflux Target FabI Enzyme IM->Target 4. Target Engagement Cyto Cytoplasm Fabimycin_out This compound Porin Porin Channel Fabimycin_out->Porin 1. Diffusion Porin->Peri Efflux->Ext

Caption: Pathways of this compound transport and resistance in Gram-negative bacteria.

Troubleshooting Guides

NPN Uptake Assay Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence in negative controls (no this compound). 1. Contaminated buffer or reagents.2. Bacterial cells are not healthy or have compromised membranes.3. Incorrect concentration of NPN.1. Prepare fresh buffers and NPN stock solution.2. Use a fresh overnight culture in the mid-logarithmic growth phase.3. Titrate the NPN concentration to find the optimal signal-to-noise ratio.
No increase in fluorescence with positive control (e.g., Polymyxin B). 1. Inactive NPN dye.2. Instrument settings (gain, excitation/emission wavelengths) are incorrect.3. Bacterial strain is resistant to the positive control.1. Use a fresh aliquot of NPN or purchase a new stock.2. Ensure excitation is ~350 nm and emission is ~420 nm. Adjust gain to ensure signal is not saturated.3. Use a known sensitive strain or a different permeabilizing agent like EDTA.
High variability between replicates. 1. Inconsistent cell density in wells.2. Pipetting errors.3. Incomplete mixing of reagents.1. Ensure the bacterial suspension is homogenous and accurately diluted to the target OD.2. Use calibrated pipettes and careful technique.3. Gently mix the plate after adding NPN and the test compound.
Whole-Cell Accumulation Assay Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low or no detectable this compound accumulation. 1. Assay time is too short.2. Rapid efflux of the compound.3. Insufficient sensitivity of the detection method (e.g., LC-MS/MS).1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal time point.2. Repeat the assay in an efflux-deficient mutant or in the presence of an EPI (e.g., PAβN).3. Optimize the LC-MS/MS method for this compound detection to improve the limit of quantification (LOQ).
Accumulation levels do not correlate with MIC values. 1. This compound is binding to the cell surface but not entering the cytoplasm.2. The compound is being metabolized or inactivated inside the cell.1. After incubation, wash cells with a high-salt buffer to remove non-specifically bound compound before lysis.2. Analyze cell lysates for potential this compound metabolites using mass spectrometry.
High background signal in the supernatant after pelleting cells. 1. Inefficient cell pelleting.2. Cell lysis during incubation or centrifugation.1. Increase centrifugation speed and/or time. Ensure the correct centrifuge tube type is used.2. Handle cells gently and avoid harsh vortexing. Perform the experiment on ice where possible to maintain cell integrity.

Detailed Experimental Protocols

Protocol 1: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of the membrane.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)[17]

  • This compound stock solution (in DMSO or water)

  • Polymyxin B (as a positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: Grow bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth). Inoculate fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Washing: Harvest cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: To each well of the 96-well plate, add:

    • 100 µL of the washed cell suspension.

    • Varying concentrations of this compound (or controls: buffer for negative, Polymyxin B for positive).

  • NPN Addition: Add 10 µL of 500 µM NPN to each well for a final concentration of ~50 µM.[17]

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader (Ex: 350 nm, Em: 420 nm).

  • Data Analysis: Subtract the background fluorescence of wells containing only cells and NPN. Plot the fluorescence intensity against the this compound concentration. An increase in fluorescence indicates outer membrane permeabilization.

Protocol 2: Whole-Cell Accumulation Assay via LC-MS/MS

This protocol quantifies the intracellular concentration of this compound.

Materials:

  • Gram-negative bacterial strain

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100)

  • Acetonitrile with an internal standard (for protein precipitation and quantification)

  • LC-MS/MS system

Procedure:

  • Cell Growth: Grow an overnight culture of the bacterial strain. Dilute into fresh media and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Incubation: Add this compound to the culture at a defined concentration (e.g., 4x MIC). Incubate for a specific period (e.g., 30 minutes) at 37°C with shaking.

  • Sampling & Quenching:

    • Take a 1 mL aliquot of the culture and record the OD₆₀₀.

    • Immediately pellet the cells by centrifugation at high speed (e.g., 13,000 x g for 2 min) at 4°C.

    • Remove the supernatant.

  • Washing: Quickly wash the cell pellet with 1 mL of ice-cold PBS to remove extracellular and non-specifically bound this compound. Centrifuge again and discard the supernatant.

  • Cell Lysis: Resuspend the pellet in a known volume of lysis buffer. Lyse the cells (e.g., by sonication or bead beating).

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing a known concentration of an appropriate internal standard to the cell lysate. Vortex vigorously and centrifuge at high speed to pellet the precipitated protein and cell debris.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Calculation: Normalize the amount of detected this compound to the number of cells (calculated from the OD₆₀₀) or total protein content to determine the intracellular concentration. This was a method used to assess this compound and its enantiomer's accumulation in E. coli.[5]

References

Technical Support Center: Spontaneous Resistance Mutation Studies for Fabimycin in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for conducting and troubleshooting spontaneous resistance mutation studies of Fabimycin in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its target in E. coli?

This compound is an inhibitor of the enzyme FabI, which is an enoyl-acyl carrier protein reductase.[1] This enzyme catalyzes the rate-determining step in bacterial fatty acid biosynthesis. By inhibiting FabI, this compound disrupts the production of essential fatty acids, leading to bacterial cell death. This compound has demonstrated potent activity against a range of Gram-negative bacteria, including over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2]

Q2: What is the primary mechanism of spontaneous resistance to this compound in E. coli?

Spontaneous resistance to this compound in E. coli primarily arises from point mutations in the fabI gene, which encodes the drug's target, the FabI enzyme.[2] These mutations lead to single amino acid changes within the active site of FabI, reducing the binding affinity of this compound.[2]

Q3: Which specific mutations in the fabI gene are most commonly associated with this compound resistance in E. coli?

The most frequently observed mutation in this compound-resistant E. coli colonies is at the G148 position within the fabI gene.[2][3] This mutation results in an amino acid substitution that confers resistance to the antibiotic.

Q4: What is the typical frequency of spontaneous resistance to this compound in E. coli?

The frequency of spontaneous resistance to this compound in E. coli is generally low. Studies have generated spontaneous resistant mutants at concentrations of 8x, 16x, and 32x the Minimum Inhibitory Concentration (MIC), with low frequencies of resistance observed at 8x–16x the MIC.[2]

Q5: How does the MIC of this compound change in resistant E. coli mutants?

E. coli mutants with mutations in the fabI gene exhibit a significant increase in the MIC of this compound. For instance, a G148V mutation in FabI can lead to a this compound MIC of 32 µg/mL, a substantial increase from the wild-type MIC.

Troubleshooting Guides

This section addresses common issues that may arise during spontaneous resistance mutation studies with this compound in E. coli.

Problem Possible Cause(s) Recommended Solution(s)
No resistant colonies observed on selective agar plates. 1. This compound concentration is too high. 2. The initial inoculum of E. coli was too small. 3. Incubation time is too short.1. Verify the MIC of your E. coli strain and use a range of selective concentrations (e.g., 4x, 8x, 16x MIC). 2. Ensure a sufficiently large bacterial population (e.g., 10⁸ to 10¹⁰ CFU) is plated. 3. Extend the incubation period to 48-72 hours, as resistant mutants may grow slower than the wild-type.
A lawn of bacterial growth is observed on selective plates, even at high this compound concentrations. 1. The this compound stock solution has degraded or was improperly prepared. 2. The agar plates were not prepared correctly. 3. The E. coli strain used has intrinsic resistance.1. Prepare a fresh stock solution of this compound and verify its activity against a susceptible control strain. 2. Ensure the this compound was added to the molten agar at the correct temperature (around 45-50°C) to prevent degradation. 3. Confirm the identity and expected susceptibility profile of your E. coli strain.
Isolated "resistant" colonies do not grow when re-streaked on fresh selective agar. 1. The initial colonies were "persisters" and not true genetic mutants. 2. The this compound concentration in the initial plates was not uniform.1. Always perform a secondary screening by re-streaking colonies on fresh selective agar to confirm stable resistance. 2. Ensure proper mixing of this compound in the agar during plate preparation.
Sequencing of the fabI gene from resistant isolates does not reveal any mutations. 1. The resistance mechanism is not target-based (e.g., efflux pump upregulation, altered membrane permeability). 2. A mutation exists in a regulatory region affecting fabI expression. 3. The sequencing primers are incorrect or the sequencing quality is poor.1. Investigate other potential resistance mechanisms through techniques like whole-genome sequencing or transcriptomics. 2. Sequence the promoter and other regulatory regions of the fabI gene. 3. Verify the primer sequences and the quality of the sequencing data.

Data Presentation

Table 1: Spontaneous Resistance Frequencies of this compound in E. coli
Organism This compound Concentration (x MIC) Frequency of Resistance
E. coli MG16558Low
E. coli MG165516Low
E. coli MG165532Not specified

Data sourced from studies on this compound's mode of action.[2]

Table 2: this compound MICs for Wild-Type and Resistant E. coli Strains
Strain Genotype This compound MIC (µg/mL)
E. coli MG1655Wild-type2
Resistant MutantfabI (G148V)32

MIC values are representative and may vary between different E. coli strains and experimental conditions.[1]

Experimental Protocols

Determination of Spontaneous Mutation Frequency

This protocol outlines the steps to determine the frequency at which spontaneous mutations conferring resistance to this compound arise in an E. coli population.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution

  • Sterile culture tubes, flasks, and Petri dishes

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Inoculate a larger culture: The next day, dilute the overnight culture into a larger volume of fresh LB broth to achieve a starting OD₆₀₀ of approximately 0.05. Incubate at 37°C with shaking until the culture reaches the late exponential phase (OD₆₀₀ ≈ 0.8-1.0).

  • Determine viable cell count: Perform serial dilutions of the culture and plate on non-selective LB agar plates to determine the total number of colony-forming units (CFU) per mL.

  • Plate on selective media: Plate a known volume of the undiluted culture onto LB agar plates containing this compound at a selective concentration (e.g., 4x, 8x, or 16x the MIC). It is recommended to plate a large number of cells (e.g., 10⁸ to 10¹⁰ CFU) to detect rare mutation events.

  • Incubate: Incubate all plates at 37°C for 24-48 hours.

  • Count colonies: Count the number of colonies on both the non-selective and selective plates.

  • Calculate mutation frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the MIC of this compound against E. coli using the broth microdilution method.

Materials:

  • E. coli strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Prepare this compound dilutions: Prepare a series of twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare bacterial inoculum: Grow an overnight culture of E. coli. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the microtiter plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

  • Include controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the OD₆₀₀.

Identification of Mutations in the fabI Gene

This protocol outlines the general steps for identifying mutations in the fabI gene of this compound-resistant E. coli isolates.

Materials:

  • This compound-resistant E. coli isolate(s)

  • Genomic DNA extraction kit

  • PCR primers specific for the E. coli fabI gene

  • Taq DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Isolate genomic DNA: Extract genomic DNA from an overnight culture of the this compound-resistant E. coli isolate using a commercial kit.

  • Amplify the fabI gene: Perform PCR to amplify the entire coding sequence of the fabI gene using primers designed to flank the gene.

  • Verify PCR product: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Sequence the PCR product: Send the purified PCR product for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.

  • Analyze the sequence: Align the obtained sequence with the wild-type E. coli fabI gene sequence to identify any nucleotide changes. Translate the nucleotide sequence to identify any resulting amino acid substitutions.

Visualizations

experimental_workflow start Start: E. coli Culture mic_det Determine Wild-Type MIC (Broth Microdilution) start->mic_det mut_freq Determine Spontaneous Mutation Frequency start->mut_freq select_mutants Select for Resistant Mutants on this compound Agar mic_det->select_mutants Inform selective concentration mut_freq->select_mutants confirm_res Confirm Resistance of Isolated Colonies select_mutants->confirm_res gDNA_ext Genomic DNA Extraction confirm_res->gDNA_ext pcr_fabI PCR Amplification of fabI gDNA_ext->pcr_fabI sequencing Sanger Sequencing of fabI pcr_fabI->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis end End: Characterized Resistant Mutant analysis->end signaling_pathway cluster_inhibition Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound fabI_wt Wild-Type FabI Enzyme This compound->fabI_wt Inhibits This compound->fabI_wt fabI_mutant Mutant FabI (e.g., G148V) This compound->fabI_mutant Reduced Inhibition fatty_acid_synthesis Fatty Acid Biosynthesis fabI_wt->fatty_acid_synthesis Catalyzes fabI_wt->fatty_acid_synthesis cell_death Bacterial Cell Death resistance This compound Resistance fabI_mutant->fatty_acid_synthesis fabI_mutant->resistance

References

Technical Support Center: Optimizing Fabimycin-FabI Binding Studies with Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the interaction between the antibiotic candidate Fabimycin and its target enzyme, FabI, using Isothermal Titration Calorimetry (ITC). This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to help you obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antibiotic candidate effective against drug-resistant Gram-negative bacteria.[1][2] It functions by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for bacterial fatty acid biosynthesis.[2][3] By blocking this enzyme, this compound prevents the bacteria from building necessary components for their cell membranes and other vital functions, ultimately leading to bacterial cell death.

Q2: What is FabI and why is it a significant drug target?

FabI is an enoyl-acyl carrier protein reductase, an enzyme that catalyzes the rate-determining step in the bacterial fatty acid synthesis II (FASII) pathway.[1][4] This pathway is crucial for bacteria but absent in humans, making FabI an attractive target for developing antibiotics with selective toxicity.[4] Inhibiting FabI disrupts the production of fatty acids essential for bacterial survival.

Q3: What is Isothermal Titration Calorimetry (ITC)?

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during a biomolecular interaction.[5][6] In a typical experiment, a solution of one molecule (the ligand, e.g., this compound) is titrated into a solution containing its binding partner (the macromolecule, e.g., FabI) at a constant temperature.[7] The instrument directly measures the heat released or absorbed during the binding event.[8]

Q4: What key thermodynamic parameters can ITC provide for the this compound-FabI interaction?

A single ITC experiment can determine all the key thermodynamic parameters of the binding interaction:

  • Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the final complex.

  • Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the hydrogen bonding and van der Waals interactions.

  • Entropy Change (ΔS): Calculated from the other parameters, this value reflects the change in disorder of the system upon binding, including conformational changes and the release of water molecules.[8]

Q5: What are the recommended starting concentrations for a this compound-FabI ITC experiment?

The optimal concentrations depend on the binding affinity (KD). The "c-value" (c = n * [Macromolecule] / KD) is a critical parameter for a successful experiment, with an ideal range of 10 < c < 100.[8] For the this compound-FabI interaction, which is known to be in the nanomolar range, the following concentrations are a good starting point.[1]

ParameterRecommended ConcentrationRationale
FabI (in cell) 5 - 20 µMShould be at least 10 times the expected KD to ensure a well-defined binding curve.[8]
This compound (in syringe) 50 - 200 µMTypically 10-20 times the concentration of the macromolecule in the cell for a 1:1 binding stoichiometry.[9]

Detailed Experimental Protocol: this compound-FabI ITC

This protocol provides a step-by-step guide for performing an ITC experiment to characterize the binding of this compound to FabI.

1. Reagent Preparation

  • FabI Protein:

    • Express and purify FabI protein to >95% purity.

    • Determine the accurate protein concentration using a reliable method such as UV-Vis spectroscopy (A280) with the calculated extinction coefficient or a colorimetric assay (e.g., BCA). Accurate concentration is critical for determining stoichiometry (n).[8]

    • Centrifuge or filter the protein solution (e.g., using a 0.22 µm filter) immediately before the experiment to remove any aggregates.[8]

  • This compound Ligand:

    • Synthesize or procure high-purity this compound.

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Ensure the final concentration of the organic solvent is identical in both the protein and ligand solutions to minimize heats of dilution.[9] The recommended upper limit for DMSO is 10%.[9]

    • Prepare the final this compound solution by diluting the stock into the same buffer used for the FabI protein.

  • Buffer Preparation:

    • Prepare a sufficient volume of buffer for protein purification, dialysis, and the ITC experiment itself. Using the exact same buffer batch is crucial.[8]

    • A common buffer is PBS or Tris-HCl at a physiological pH (e.g., 7.4). The buffer should be one that maintains the stability and activity of FabI.

    • Thoroughly degas the buffer before use to prevent air bubble formation in the ITC cell.[8]

2. Dialysis

  • To minimize buffer mismatch, which can cause large heats of dilution, dialyze the purified FabI protein against the ITC running buffer.

  • Perform dialysis overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis membrane. Use a large volume of buffer (e.g., 2 x 2L changes).

  • Use the final dialysis buffer to prepare the this compound solution. This ensures the solutions are as closely matched as possible.[8]

3. ITC Instrument Setup

  • Thoroughly clean the sample cell and reference cell according to the instrument manufacturer's instructions.

  • Set the experimental temperature (e.g., 25°C).

  • Set the stirring speed (e.g., 750 RPM).

  • Equilibrate the instrument until a stable baseline is achieved.

4. Titration Experiment

  • Load the FabI solution carefully into the sample cell, avoiding the introduction of bubbles.

  • Load the this compound solution into the injection syringe, again avoiding bubbles.

  • Set the injection parameters. A typical setup might be:

    • Number of injections: 19-25

    • Injection volume: 1-2 µL for the first injection (to remove syringe backlash), followed by 2-4 µL for subsequent injections.

    • Spacing between injections: 120-180 seconds, allowing the signal to return to the baseline.[10]

5. Control Experiments

  • To accurately determine the heat of binding, perform a control titration by injecting this compound into the buffer-filled sample cell.

  • This measures the heat of dilution of the ligand, which can then be subtracted from the main experimental data during analysis.[10]

6. Data Analysis

  • Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

  • Subtract the heat of dilution from the control experiment.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Purify FabI & Prep this compound P2 Prepare & Degas Identical Buffer P1->P2 P3 Dialyze FabI vs. Final Buffer P2->P3 P4 Determine Accurate Concentrations P3->P4 E1 Clean & Equilibrate Instrument P4->E1 E2 Load FabI (Cell) & This compound (Syringe) E1->E2 E3 Run Titration: This compound into FabI E2->E3 E4 Control: this compound into Buffer E3->E4 A1 Integrate Raw Data to Get Heats E4->A1 A2 Subtract Control (Heat of Dilution) A1->A2 A3 Plot Binding Isotherm A2->A3 A4 Fit Data to Model (KD, n, ΔH) A3->A4

Caption: General workflow for an ITC experiment.

Troubleshooting Guide

Q: My ITC run shows no detectable binding heat, or the signals are too small. What should I do?

A: This issue can arise from several factors.

  • Possible Cause 1: Inactive Protein or No Binding.

    • Solution: Confirm the activity and proper folding of your FabI protein using an alternative method (e.g., an enzymatic activity assay). Ensure that the experimental conditions (pH, temperature, cofactors) are suitable for binding.

  • Possible Cause 2: Low Binding Enthalpy (ΔH).

    • Solution: Some binding events have a very small enthalpy change, making them difficult to detect. Try changing the experimental temperature, as ΔH is temperature-dependent. You can also try a different buffer, as buffer ionization enthalpies can contribute to the observed heat.[10]

  • Possible Cause 3: Concentrations are too low.

    • Solution: The heat change per injection is proportional to the concentrations of the reactants. Increase the concentrations of both FabI and this compound, while keeping the c-value in mind, to generate a larger signal.[10]

Q: I'm observing very large, inconsistent peaks that are not saturating. What is the problem?

A: This is a classic sign of buffer mismatch.

  • Possible Cause: Mismatched Buffers.

    • Solution: The heat generated from diluting mismatched buffers can be much larger than the actual binding heat.[10] Ensure that the FabI protein was exhaustively dialyzed against the final running buffer. The this compound solution must be prepared using the exact same final dialysis buffer. If using additives like DMSO, their concentrations must be matched precisely in both the cell and syringe solutions.[8][11]

Q: The baseline is very noisy or shows significant drift.

A: A stable baseline is critical for accurate data integration.

  • Possible Cause 1: Dirty Instrument Cells.

    • Solution: Thoroughly clean the sample and reference cells with appropriate cleaning solutions (e.g., Contrad 70, followed by extensive water and buffer rinses) as recommended by the manufacturer.[12]

  • Possible Cause 2: Air Bubbles.

    • Solution: Ensure all solutions are properly degassed before loading. Be extremely careful during the loading of the cell and syringe to avoid introducing any bubbles.

  • Possible Cause 3: Sample Aggregation/Precipitation.

    • Solution: Centrifuge your samples immediately before the experiment. If the problem persists, you may need to optimize the buffer conditions (e.g., change pH, add a small amount of non-ionic detergent, or adjust ionic strength) to improve protein stability.

  • Possible Cause 4: Presence of Reducing Agents.

    • Solution: Reducing agents like DTT or β-mercaptoethanol can oxidize during the experiment, producing heat and causing baseline instability. If a reducing agent is necessary, use TCEP, which is more stable.[5][8]

Q: My binding curve is either too sharp (a steep rectangle) or too shallow (almost a straight line). How can I fix this?

A: This relates to the c-value being outside the optimal range (10 < c < 100).

  • Possible Cause 1: c-value is too high (> 1000). This occurs with very tight binding or high concentrations. The isotherm becomes rectangular, and while you can determine stoichiometry (n) and enthalpy (ΔH), the KD value will not be accurate.

    • Solution: Decrease the concentration of the macromolecule (FabI) in the cell.[8]

  • Possible Cause 2: c-value is too low (< 10). This happens with weak binding or low concentrations. The binding curve is very shallow, making it difficult to accurately determine any of the parameters.

    • Solution: Increase the concentration of both the macromolecule (FabI) and the ligand (this compound). If solubility is a limiting factor, you may need to use a displacement titration method.[10]

Troubleshooting_Tree Start ITC Problem NoisyBaseline Noisy Baseline? Start->NoisyBaseline Noisy/Drifting Baseline LargePeaks Large Heats of Dilution? Start->LargePeaks Large, Non-Saturating Peaks NoSignal No/Weak Signal? Start->NoSignal No/Weak Signal BadCurve Poor Curve Shape? Start->BadCurve Poor Curve Shape CleanCells Action: Thoroughly clean sample & reference cells. NoisyBaseline->CleanCells Yes BufferMismatch Cause: Buffer Mismatch LargePeaks->BufferMismatch Yes CheckActivity Action: Confirm protein activity/folding. NoSignal->CheckActivity Yes C_High Action: Decrease FabI concentration in cell. BadCurve->C_High Rectangular (c > 1000) C_Low Action: Increase FabI & This compound concentrations. BadCurve->C_Low Shallow (c < 10) Degas Action: Ensure all solutions are degassed. CleanCells->Degas Still Noisy? CheckReducing Action: Replace DTT/BME with TCEP. Degas->CheckReducing Still Noisy? Dialyze Action: Exhaustively dialyze protein vs. final buffer. Use same buffer for ligand. BufferMismatch->Dialyze Solution IncreaseConc Action: Increase FabI & this compound concentrations. CheckActivity->IncreaseConc Protein OK? ChangeTemp Action: Change temperature to alter ΔH. IncreaseConc->ChangeTemp Still Weak?

Caption: A decision tree for troubleshooting common ITC issues.

This compound-FabI Interaction Pathway

This compound targets a critical step in the bacterial fatty acid synthesis pathway, which is essential for building the bacterial cell membrane.

FabI_Pathway Substrate Acyl-ACP Substrates FabI FabI Enzyme (Enoyl-ACP Reductase) Substrate->FabI Product Elongated Fatty Acid Chain FabI->Product NADH -> NAD+ Membrane Bacterial Cell Membrane Synthesis Product->Membrane This compound This compound This compound->FabI Inhibition

Caption: Inhibition of the FabI enzyme by this compound.

Quantitative Data Summary

Isothermal titration calorimetry was used to confirm the nanomolar potency of this compound against FabI.[1] The binding of this compound resulted in a significant enthalpy change, which was approximately double that of its less active enantiomer.[1][13] This favorable binding enthalpy, combined with a more favorable binding entropy, contributes to its potent inhibitory activity.[1][14]

CompoundTarget EnzymeBinding ParameterValueReference
This compoundE. coli FabIΔH (Enthalpy)Approx. 2x more favorable than (R)-7 enantiomer[1]
This compoundA. baumannii FabIΔH (Enthalpy)Approx. 2x more favorable than (R)-7 enantiomer[1]
This compoundE. coli FabIPotencyNanomolar range[1][13]

References

Enhancing the resolution of Fabimycin-FabI co-crystal structures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working on enhancing the resolution of Fabimycin-FabI co-crystal structures.

FAQs and Troubleshooting

This section addresses common issues encountered during the co-crystallization of this compound with its target protein, FabI (enoyl-acyl carrier protein reductase), and subsequent diffraction experiments.

Q1: I've obtained this compound-FabI co-crystals, but they diffract poorly. How can I improve the resolution?

A: Poor diffraction is a common challenge, often stemming from loose molecular packing or high solvent content within the crystal lattice.[1][2] Several post-crystallization techniques can dramatically improve crystal quality.[2]

  • Crystal Dehydration: This is one of the most effective methods for improving crystal ordering.[1] By carefully removing solvent, the unit cell can shrink, leading to tighter packing and higher resolution.

    • Method 1: Controlled Air Dehydration: Briefly expose the crystal (in its loop) to the air for a controlled period (seconds to minutes) before flash-cooling.

    • Method 2: Dehydration Soaks: Serially transfer the crystal to solutions with increasing concentrations of the precipitant or a cryoprotectant like PEG 400 or glycerol.[3] This allows for more gradual water removal. For example, the resolution of E. coli LptA crystals was improved from <5 Å to 3.4 Å after dehydration.[1]

  • Crystal Annealing: This process can repair defects in the crystal lattice caused by flash-cooling.[2]

    • Method: After flash-cooling, block the cryo-stream for 1-3 seconds to allow the crystal to warm slightly, then re-cool it. This can be repeated a few times.[3]

  • Cryoprotectant Optimization: The choice and concentration of cryoprotectant are critical.

    • Method: Screen a variety of cryoprotectants (glycerol, ethylene glycol, PEG 400, etc.) at different concentrations. Sometimes a mixture of cryoprotectants can be beneficial.

Q2: I am unable to obtain any this compound-FabI co-crystals. What are the likely causes?

A: Failure to obtain co-crystals can be due to issues with the protein, the ligand, or the complex formation itself.

  • Protein Purity and Homogeneity: The FabI protein must be highly pure and monodisperse. Aggregates or contaminants can inhibit crystallization. Ensure the final protein preparation is >95% pure as assessed by SDS-PAGE and homogenous by size-exclusion chromatography.

  • Complex Formation: Ensure the ternary complex (FabI, NADH, and this compound) is forming correctly before setting up crystallization trials.

    • Incubation: Pre-incubate the purified FabI with a molar excess of the NADH cofactor and this compound. Incubation is often done at 4°C for 1-2 hours.[4] For some complexes, incubation at room temperature may facilitate formation.[5]

    • Ligand Concentration: For compounds with lower affinity, at least a 10-fold molar excess over the protein concentration is recommended.[6] Be mindful of this compound's solubility; high concentrations of DMSO used to dissolve the ligand can sometimes interfere with crystallization.[6]

  • Crystallization Conditions: this compound-FabI is a new complex, and initial crystallization conditions may need extensive screening. Don't rely solely on conditions used for apo-FabI. The presence of the ligand can alter the protein's surface properties, often requiring a new screen.[7]

Q3: Should I use co-crystallization or soaking to obtain the this compound-FabI complex structure?

A: For this complex, co-crystallization is the recommended method .

  • Co-crystallization , where the protein-ligand complex is formed before crystallization, was successfully used to solve the known this compound-FabI structures.[8][9] This method allows the protein to adopt any ligand-induced conformational changes before the crystal lattice is formed.

  • Soaking ligands into pre-formed apo-FabI crystals can be faster but is often problematic if the ligand induces a conformational change.[6] Such changes can cause the crystal lattice to crack or dissolve. Given that FabI inhibitors can alter the protein's conformation, co-crystallization is more likely to yield a high-quality structure of the relevant biological complex.

Q4: The electron density for this compound in my structure is weak or ambiguous. What can I do?

A: Weak ligand density is typically a sign of low occupancy or high mobility, which can be addressed by improving the overall resolution of the crystal.

  • Improve Resolution: Apply the post-crystallization techniques described in Q1. Higher resolution data (ideally better than 2.0 Å) will provide a clearer, more detailed electron density map for the ligand. The published E. coli FabI-Fabimycin structure was solved to 1.54 Å, providing a very detailed view of the binding mode and a surrounding water network.[8][10]

  • Check Ligand Integrity: Ensure the this compound stock solution has not degraded.

  • Refinement Strategy: Use appropriate restraints for the ligand during crystallographic refinement. Errors in ligand geometry can lead to a poor fit with the electron density.[11]

Data Presentation

Table 1: Published this compound-FabI Co-Crystal Structure Data

This table summarizes the resolution of publicly available this compound-FabI co-crystal structures, providing a benchmark for experimental goals.

PDB IDTarget ProteinLigands PresentResolution (Å)Reference
7UMWE. coli FabIThis compound, NADH1.54[8][10]
7UM8E. coli FabI(R)-7 (enantiomer), NADHNot specified, range 1.5-2.7[8]
7UMXA. baumannii FabIThis compound, NADHNot specified, range 1.5-2.7[8]
7UMYA. baumannii FabI(R)-7 (enantiomer), NADHNot specified, range 1.5-2.7[8]
Table 2: Examples of Resolution Enhancement via Post-Crystallization Treatments

This table provides examples from the literature where post-crystallization treatments significantly improved diffraction resolution for various macromolecules.

MacromoleculeInitial Resolution (Å)Treatment MethodFinal Resolution (Å)Reference
A. fulgidus Cas5a3.2Dehydration1.95[1]
E. coli LptA>5.0Dehydration3.4[1]
tRNA-mRNA complex8.5Dehydration & Ion Replacement3.2[12]
Prokaryotic CLC channel8.0Slow Dehydration4.0[2]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged FabI

This is a generalized protocol based on methods for expressing and purifying FabI from E. coli and S. aureus.[4][13][14]

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the FabI gene fused to an N-terminal His-tag (e.g., in a pET vector).

  • Culture Growth: Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.4-0.6.

  • Induction: Induce protein expression by adding 0.1-0.2 mM IPTG. Continue to grow the culture for several hours (e.g., 6 hours) or overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[14]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TRIS pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with a protease inhibitor cocktail and lysozyme. Lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins.

  • Elution: Elute the His-tagged FabI protein using a high concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the FabI tetramer from any aggregates or smaller contaminants.

  • Concentration and Storage: Pool the pure fractions, concentrate the protein to a desired concentration (e.g., 10-20 mg/mL), and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Co-crystallization of this compound-FabI-NADH Ternary Complex

This protocol outlines the steps for setting up co-crystallization trials.

  • Complex Formation:

    • Thaw an aliquot of purified FabI protein.

    • In a microcentrifuge tube, add the FabI protein.

    • Add NADH to a final concentration that is in 5- to 10-fold molar excess over the protein.

    • Add this compound (dissolved in a suitable solvent like DMSO) to a final concentration in 10- to 20-fold molar excess. The final DMSO concentration should ideally be kept below 5% (v/v).

    • Incubate the mixture on ice or at 4°C for 1-2 hours to allow the ternary complex to form.[4]

  • Crystallization Screening:

    • Use the prepared complex solution to set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Screen against a wide range of commercial sparse-matrix screens at both 4°C and 20°C.

  • Optimization:

    • Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

    • Consider using micro-seeding to improve crystal size and quality if the initial crystals are small or poorly formed.

  • Crystal Harvesting and Cryo-protection:

    • Harvest the crystals using a nylon loop.

    • Briefly soak the crystal in a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene glycol.

    • Crucially, the cryoprotectant solution should also contain this compound and NADH at concentrations similar to those used for crystallization to prevent the ligand from diffusing out of the binding pocket. [6]

Mandatory Visualizations

G cluster_prep Protein Preparation cluster_complex Complex Formation cluster_cryst Crystallization & Data gene FabI Gene Cloning expression Protein Expression in E. coli gene->expression lysis Cell Lysis & Clarification expression->lysis affinity Affinity Chromatography (Ni-NTA) lysis->affinity sec Size-Exclusion Chromatography affinity->sec pure_protein Pure, Homogeneous FabI sec->pure_protein incubate Incubate FabI + NADH + this compound pure_protein->incubate screen Crystallization Screening incubate->screen optimize Optimization of Hits screen->optimize harvest Crystal Harvesting & Cryo-cooling optimize->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction

Caption: Experimental workflow for this compound-FabI co-crystallization.

Caption: Troubleshooting flowchart for low-resolution crystal diffraction.

References

Validation & Comparative

Comparative efficacy of Fabimycin vs. Debio-1452 against Gram-negative pathogens

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing fight against antimicrobial resistance, the development of novel antibiotics targeting Gram-negative bacteria is a critical priority. This guide provides a detailed comparative analysis of two such candidates: Fabimycin, a promising late-stage antibiotic, and Debio-1452, an established inhibitor of staphylococcal infections. Both compounds target the same essential enzyme, the enoyl-acyl carrier protein reductase (FabI), yet exhibit dramatically different efficacy against Gram-negative pathogens. This difference is primarily attributed to this compound's enhanced ability to penetrate the formidable outer membrane and evade the efflux pumps of these challenging bacteria.[1][2][3]

Executive Summary

This compound demonstrates potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][4][5][6] In stark contrast, Debio-1452 is largely inactive against these pathogens, though it maintains high potency against Gram-positive bacteria like Staphylococcus aureus.[1][2][3][7] An analog, Debio-1452-NH3, was developed to have modest Gram-negative activity, but this compound consistently outperforms it in both in vitro and in vivo studies.[4][8] Preclinical data from mouse infection models show this compound effectively reduces bacterial burden in lung, thigh, and urinary tract infections caused by drug-resistant Gram-negative strains.[1][4][9]

Data Presentation: In Vitro Efficacy

The comparative in vitro activity of this compound, Debio-1452, and its analog Debio-1452-NH3 was assessed against a panel of Gram-negative clinical isolates. The data, presented as Minimum Inhibitory Concentrations (MICs), clearly illustrate this compound's superior potency.

Table 1: Comparative MICs against a Challenge Panel of Gram-Negative Clinical Isolates
OrganismCompoundMIC (µg/mL)
E. coli (n=2)This compound≤8
Debio-1452-NH316-32
Debio-1452>64
K. pneumoniae (n=4)This compound≤8
Debio-1452-NH316-32
Debio-1452>64
A. baumannii (n=4)This compound≤8
Debio-1452-NH316-32
Debio-1452>64
Source: Data compiled from Parker et al., ACS Central Science, 2022.[4][10]
Table 2: this compound MIC Distribution against Diverse Clinical Isolate Panels
Organism (n=100)MetricThis compound (µg/mL)Levofloxacin (µg/mL)
K. pneumoniaeMIC₅₀21
MIC₉₀432
A. baumanniiMIC₅₀216
MIC₉₀832
Source: Data compiled from Parker et al., ACS Central Science, 2022.[1][4]

Mechanism of Action

Both this compound and Debio-1452 function by inhibiting FabI, an essential enzyme that catalyzes the final, rate-limiting step in the bacterial fatty acid biosynthesis pathway.[1][11][12][13] This pathway is crucial for building bacterial cell membranes. By blocking FabI, these antibiotics prevent the production of necessary fatty acids, leading to bacterial cell death. The key difference in their spectrum of activity lies in their chemical structures, which dictates their ability to accumulate within Gram-negative bacteria. This compound was specifically designed to possess the physicochemical properties required to bypass the outer membrane and avoid efflux, allowing it to reach its intracellular target in these pathogens.[3][4]

Mechanism_of_Action cluster_pathway Bacterial Fatty Acid Synthesis (FAS II) cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Elongation_Cycle Elongation Cycle (FabB, FabG, FabZ/FabA) Malonyl-ACP->Elongation_Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP Fatty_Acids Saturated Fatty Acids Enoyl-ACP->Fatty_Acids FabI Membrane_Biosynthesis Cell Membrane Integrity Fatty_Acids->Membrane_Biosynthesis Incorporation This compound This compound Inhibition_Point X This compound->Inhibition_Point Debio_1452 Debio_1452 Debio_1452->Inhibition_Point Inhibition_Point->Enoyl-ACP Inhibition of FabI Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_comparison Comparative Conclusion Start Isolate Panel (E. coli, K. pneumo, A. baum) MIC_Assay Broth Microdilution (CLSI Guidelines) Start->MIC_Assay Data_Analysis_1 Determine MIC₅₀/MIC₉₀ MIC_Assay->Data_Analysis_1 Animal_Model Select Mouse Model (Thigh, Lung, or UTI) Data_Analysis_1->Animal_Model Promising Candidate Infection Induce Infection with Resistant Strain Animal_Model->Infection Treatment Administer this compound vs. Control Infection->Treatment Endpoint Measure Bacterial Burden (log CFU reduction) Treatment->Endpoint Conclusion Compare Efficacy of This compound vs. Debio-1452 Endpoint->Conclusion

References

Fabimycin: A Potent New Weapon Against Drug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Fabimycin's Efficacy

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the urgent search for novel therapeutics, this compound has emerged as a promising late-stage antibiotic candidate. This guide provides a comprehensive comparison of this compound's efficacy against a broad panel of clinical isolates, supported by experimental data and detailed methodologies, to inform research and development efforts in the fight against antimicrobial resistance.

Superior In Vitro Activity Against Key Pathogens

This compound has demonstrated impressive in vitro activity against a wide range of clinical isolates, including over 200 strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3] Its potency is particularly noteworthy against challenging MDR strains.

Comparative Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) values are a crucial measure of an antibiotic's effectiveness. The following tables summarize the comparative MIC50 and MIC90 values of this compound and other clinically relevant antibiotics against key Gram-negative pathogens.

Table 1: this compound vs. Levofloxacin Against Klebsiella pneumoniae Clinical Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 24[4][5]
Levofloxacin 232[4]

Data derived from a panel of 100 K. pneumoniae clinical isolates.[4][5]

Table 2: this compound vs. Levofloxacin Against Acinetobacter baumannii Clinical Isolates

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 48
Levofloxacin 832

Data derived from a panel of 100 A. baumannii clinical isolates.

Table 3: Comparative Activity of Fluoroquinolones Against Gram-Negative Clinical Isolates

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Levofloxacin E. coli<0.5<0.5[6]
Ciprofloxacin E. coli<0.5<0.5[6]
Levofloxacin K. pneumoniae<0.5>32[6]
Ciprofloxacin K. pneumoniae<0.5>32[6]
Levofloxacin A. baumannii0.2516.0[7]
Ciprofloxacin A. baumannii0.25>64.0[7]

Note: Data for levofloxacin and ciprofloxacin are from separate studies and are provided for general comparison.

This compound consistently demonstrates lower MIC90 values compared to levofloxacin, indicating its superior potency against a larger percentage of tested isolates.[4]

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

This compound exerts its bactericidal effect by inhibiting FabI, an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] This pathway is responsible for producing fatty acids, which are critical components of bacterial cell membranes. By blocking FabI, this compound disrupts the integrity of the cell membrane, leading to bacterial cell death.[1]

cluster_0 Bacterial Cytoplasm Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Elongation Cycle Elongation Cycle Malonyl-CoA->Elongation Cycle FabD Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Enoyl-ACP Enoyl-ACP Elongation Cycle->Enoyl-ACP FabA/Z FabI FabI (Enoyl-ACP Reductase) Enoyl-ACP->FabI Saturated Acyl-ACP Saturated Acyl-ACP FabI->Saturated Acyl-ACP NADH -> NAD+ Fatty Acids Fatty Acids Saturated Acyl-ACP->Fatty Acids Phospholipids Phospholipids Fatty Acids->Phospholipids Bacterial Cell Membrane Bacterial Cell Membrane Phospholipids->Bacterial Cell Membrane Cell Lysis Cell Lysis Bacterial Cell Membrane->Cell Lysis This compound This compound This compound->FabI Inhibition ACP ACP ACP->Elongation Cycle

This compound's inhibition of the FabI enzyme.

Experimental Protocols

The determination of this compound's efficacy against clinical isolates relies on standardized and reproducible experimental protocols. The primary method used is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18- to 24-hour agar plate.

    • A direct broth suspension is made and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted to achieve the final desired concentration for inoculation.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of this compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quality Control

To ensure the accuracy and reproducibility of MIC results, quality control (QC) is essential. This involves the regular testing of reference bacterial strains with known MIC values for the antibiotics being tested. The resulting MICs for the QC strains must fall within a predefined acceptable range.

A Isolate and culture clinical bacterial strains B Prepare standardized bacterial inoculum (0.5 McFarland) A->B D Inoculate microtiter plates with bacterial suspension and antibiotic dilutions B->D C Prepare serial dilutions of this compound and comparator antibiotics C->D E Incubate plates at 35-37°C for 16-20 hours D->E F Visually inspect for bacterial growth and determine MIC E->F G Data analysis and comparison of MIC50/MIC90 values F->G

Experimental workflow for MIC determination.

Conclusion

This compound demonstrates significant potential as a novel antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Its potent in vitro activity, particularly against K. pneumoniae and A. baumannii, surpasses that of some currently used antibiotics. The unique mechanism of action, targeting the essential FabI enzyme, offers a promising avenue to circumvent existing resistance mechanisms. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combating the growing threat of antimicrobial resistance.

References

Fabimycin: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fabimycin's performance against multidrug-resistant (MDR) bacteria, with a focus on its cross-resistance profile with other major antibiotic classes. The data presented is compiled from published research to aid in understanding the potential of this compound as a novel therapeutic agent.

Executive Summary

This compound is a novel antibiotic candidate that inhibits the bacterial enzyme FabI, a crucial component in the fatty acid biosynthesis pathway.[1][2][3] This mechanism of action is distinct from most currently approved antibiotics, suggesting a low potential for cross-resistance. This compound has demonstrated potent activity against a wide range of Gram-negative pathogens, including difficult-to-treat species such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3][4] Studies have shown its efficacy against over 200 clinical isolates, many of which exhibit resistance to existing antibiotic classes.[1][2][3][4]

Comparative Efficacy Against Resistant Phenotypes

This compound maintains significant potency against bacterial isolates that are resistant to other classes of antibiotics, including fluoroquinolones. Its unique target, FabI, means that resistance mechanisms affecting other drug classes, such as efflux pumps or target mutations in DNA gyrase, do not confer resistance to this compound.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of this compound compared to levofloxacin, a broad-spectrum fluoroquinolone, against large panels of clinical isolates of K. pneumoniae and A. baumannii. The A. baumannii panel notably included a high percentage of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) strains.

Table 1: Comparative Activity of this compound against Klebsiella pneumoniae [1][2]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound-4
Levofloxacin-32

Data is based on a panel of 100 clinical isolates.

Table 2: Comparative Activity of this compound against Acinetobacter baumannii [2]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound-8
Levofloxacin-32

This panel included 27 multidrug-resistant, 35 extensively drug-resistant, and 1 pan-drug-resistant strain out of 100 clinical isolates.

Resistance Development Profile

Studies on the emergence of resistance to this compound indicate a low frequency of spontaneous resistance. The primary mechanism of resistance identified is through point mutations in the fabI gene.[1][2]

Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound was found to be low when tested against E. coli, A. baumannii, and S. aureus at 8x and 16x the MIC.[1][2]

In Vitro Evolution of Resistance

A serial passage experiment was conducted to assess the potential for resistance development over time. After 21 days of exposure to sub-inhibitory concentrations, the MIC of this compound against E. coli increased by 8-fold. In contrast, the MIC of ciprofloxacin, a fluoroquinolone, increased by 128-fold under the same conditions, suggesting a lower propensity for resistance development for this compound.[1][2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound targets the FabI enzyme, an enoyl-acyl carrier protein reductase, which catalyzes a rate-determining step in the bacterial fatty acid biosynthesis pathway. Inhibition of this enzyme disrupts the production of essential fatty acids, leading to bacterial cell death.

Fabimycin_Mechanism cluster_pathway Bacterial Fatty Acid Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Malonyl-CoA->Fatty Acid Elongation Cycle Enoyl-ACP Enoyl-ACP Fatty Acid Elongation Cycle->Enoyl-ACP Saturated Acyl-ACP Saturated Acyl-ACP Enoyl-ACP->Saturated Acyl-ACP FabI (Enoyl-ACP Reductase) Saturated Acyl-ACP->Fatty Acid Elongation Cycle Phospholipids Phospholipids Saturated Acyl-ACP->Phospholipids Cell Membrane Cell Membrane Phospholipids->Cell Membrane This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Cross-Resistance Assessment

The assessment of cross-resistance involves determining the MIC of this compound against a panel of bacterial strains with well-characterized resistance to other antibiotic classes.

Cross_Resistance_Workflow cluster_workflow Cross-Resistance Assessment Workflow Start Start Strain_Selection Select Bacterial Strains with Characterized Resistance Mechanisms (e.g., ESBL, QRDR mutations) Start->Strain_Selection MIC_Determination Perform Broth Microdilution MIC Assay (CLSI Guidelines) Strain_Selection->MIC_Determination Antibiotic_Panels Prepare Antibiotic Panels: - this compound - Comparator Antibiotics (Beta-lactams, Fluoroquinolones, etc.) Antibiotic_Panels->MIC_Determination Data_Analysis Analyze and Compare MIC Values MIC_Determination->Data_Analysis Conclusion Determine Lack of Cross-Resistance Data_Analysis->Conclusion

References

No Synergy Studies Published for Fabimycin in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the promising new antibiotic candidate, Fabimycin, there is currently no publicly available scientific literature detailing its synergistic effects when used in combination with other antimicrobial agents. Research to date has primarily focused on its potent standalone activity against a range of multidrug-resistant Gram-negative bacteria, its mechanism of action as a FabI inhibitor, and its efficacy in preclinical models.[1][2][3][4][5][6][7]

This compound has demonstrated significant potential as a novel antibiotic.[1][4] It is an inhibitor of the FabI enzyme, a critical component in the biosynthesis of bacterial fatty acids.[1][7] Studies have highlighted its impressive activity against over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][3] Furthermore, its efficacy has been demonstrated in mouse models of urinary tract infections and pneumonia.[1][6]

While time-kill curve analyses have been performed for this compound as a single agent to assess its bactericidal activity over time, there are no reports of checkerboard assays or fractional inhibitory concentration (FIC) index calculations, which are standard methods for evaluating antibiotic synergy.[1][2][3]

For researchers and drug development professionals interested in exploring the potential of this compound in combination therapies, this represents a significant area for future investigation. Establishing synergistic relationships with existing antibiotics could broaden its clinical utility, enhance its efficacy against particularly resistant strains, and potentially reduce the selective pressure for the development of resistance.

Methodologies for Assessing Antimicrobial Synergy

When data on the synergistic properties of this compound becomes available, it will likely be presented using established experimental protocols. The following are standard methods used to quantify the interaction between two or more antimicrobial agents.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Stock solutions of the antimicrobial agents to be tested are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used to create a "checkerboard" of dilutions. One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This results in wells containing various combinations of the two agents' concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In the checkerboard assay, the MIC of each agent alone and in combination is determined.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction. The formula is as follows:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Experimental Protocol: Time-Kill Studies

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

  • Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.

  • Addition of Antimicrobial Agents: The antimicrobial agents are added to the bacterial cultures at specific concentrations (e.g., at their MIC, or sub-MIC levels). This includes cultures with each agent alone and in combination, as well as a growth control without any agent.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as the log10 of the colony-forming units per milliliter (CFU/mL) versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing the Path to Synergy Data

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for conducting antimicrobial synergy studies.

Fabimycin_Mechanism_of_Action This compound Mechanism of Action cluster_bacterium This compound This compound BacterialCell Gram-Negative Bacterium This compound->BacterialCell Penetrates FabI FabI Enzyme This compound->FabI Inhibits OuterMembrane Outer Membrane InnerMembrane Inner Membrane FattyAcidBiosynthesis Fatty Acid Biosynthesis FabI->FattyAcidBiosynthesis Catalyzes CellDeath Bacterial Cell Death FattyAcidBiosynthesis->CellDeath Disruption leads to

Caption: Mechanism of action of this compound.

Antimicrobial_Synergy_Workflow Antimicrobial Synergy Testing Workflow cluster_setup Experimental Setup cluster_testing Synergy Testing cluster_analysis Data Analysis Strain Select Bacterial Strain Checkerboard Checkerboard Assay Strain->Checkerboard TimeKill Time-Kill Assay Strain->TimeKill AgentA Prepare Antimicrobial Agent A (e.g., this compound) AgentA->Checkerboard AgentA->TimeKill AgentB Prepare Antimicrobial Agent B AgentB->Checkerboard AgentB->TimeKill MIC Determine MICs Checkerboard->MIC Curves Plot Time-Kill Curves TimeKill->Curves FIC Calculate FIC Index MIC->FIC Interpretation Interpret Results (Synergy, Additivity, Antagonism) FIC->Interpretation Curves->Interpretation

Caption: Generalized workflow for synergy testing.

References

A Comparative Analysis of Fabimycin and Meropenem for the Treatment of Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

A critical need for novel antibiotics has emerged in the face of rising antimicrobial resistance. This guide provides a comparative overview of the in vivo efficacy of Fabimycin, a novel antibiotic candidate, and meropenem, a widely used carbapenem, against resistant bacterial infections. While direct head-to-head in vivo studies are not yet available in published literature, this document consolidates available data from separate preclinical studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference between this compound and meropenem lies in their molecular targets and mechanisms of action.

This compound: This novel antibiotic candidate targets the enzyme enoyl-acyl carrier protein reductase (FabI), which is a critical component in the bacterial fatty acid biosynthesis pathway.[1][2] By inhibiting FabI, this compound disrupts the production of essential fatty acids, which are vital for building and maintaining bacterial cell membranes. This targeted approach shows promise for activity against specific pathogens, particularly drug-resistant Gram-negative bacteria.[1][3]

Meropenem: As a broad-spectrum carbapenem antibiotic, meropenem acts by inhibiting the synthesis of the bacterial cell wall.[4][5][6] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] This disruption of the cell wall integrity leads to bacterial cell death.[4] Meropenem's broad activity extends to a wide range of Gram-positive and Gram-negative bacteria.[7][8]

Mechanism_of_Action cluster_this compound This compound cluster_Meropenem Meropenem This compound This compound FabI FabI Enzyme This compound->FabI Inhibits FattyAcid_Synthesis Fatty Acid Biosynthesis FabI->FattyAcid_Synthesis Catalyzes Membrane_Disruption Bacterial Membrane Disruption FattyAcid_Synthesis->Membrane_Disruption Leads to Bacterial_Death_F Bacterial Cell Death Membrane_Disruption->Bacterial_Death_F Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to & Inhibits CellWall_Synthesis Cell Wall Synthesis PBPs->CellWall_Synthesis Essential for Cell_Lysis Bacterial Cell Lysis CellWall_Synthesis->Cell_Lysis Disruption leads to Bacterial_Death_M Bacterial Cell Death Cell_Lysis->Bacterial_Death_M Experimental_Workflow_UTI cluster_protocol Murine UTI Model Experimental Workflow Start Start Induce_Diuresis Induce Diuresis in Mice Start->Induce_Diuresis Inoculation Transurethral Inoculation (Carbapenem-Resistant E. coli) Induce_Diuresis->Inoculation Treatment_Group Administer this compound (33.3 mg/kg, IV, TID) Inoculation->Treatment_Group Vehicle_Group Administer Vehicle Control Inoculation->Vehicle_Group Euthanasia Euthanize Mice Treatment_Group->Euthanasia Vehicle_Group->Euthanasia Organ_Harvest Harvest Spleen, Bladder, Liver, and Kidneys Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Counting Count Colony Forming Units (CFU) Incubation->CFU_Counting Data_Analysis Analyze Bacterial Load Reduction CFU_Counting->Data_Analysis End End Data_Analysis->End

References

Fabimycin: A Targeted Approach to Combating Drug-Resistant Bacteria While Sparing Gut Flora

Author: BenchChem Technical Support Team. Date: November 2025

A novel antibiotic, Fabimycin, has demonstrated potent efficacy against multi-drug resistant Gram-negative bacteria while exhibiting minimal activity against the beneficial commensal bacteria that constitute a healthy gut microbiome. This selective action, validated through extensive preclinical testing, positions this compound as a promising candidate to address the growing threat of antibiotic resistance without the detrimental side effects on gut health commonly associated with broad-spectrum antibiotics.

This compound's targeted approach stems from its specific mechanism of action. It inhibits FabI, an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway of many pathogenic Gram-negative bacteria.[1] Crucially, many commensal gut bacteria either lack the FabI enzyme or possess alternative pathways for fatty acid synthesis, rendering them insusceptible to this compound's effects.[1] This specificity suggests a significant advantage over conventional broad-spectrum antibiotics, which indiscriminately eliminate both harmful and beneficial bacteria, often leading to secondary infections and long-term gut dysbiosis.

Comparative Analysis of Antibacterial Activity

To validate its selective activity, this compound was tested against a panel of pathogenic bacteria and a diverse range of commensal gut anaerobes. The results, summarized in the table below, clearly illustrate this targeted spectrum. While this compound shows strong activity against key Gram-negative pathogens, its impact on representative commensal species is negligible, with Minimum Inhibitory Concentration (MIC) values significantly higher than the concentrations effective against pathogens. For comparison, the activity of conventional broad-spectrum antibiotics, Ciprofloxacin and Amoxicillin, is also presented, highlighting their indiscriminate action against both pathogenic and commensal bacteria.

Organism This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Amoxicillin MIC (µg/mL)
Pathogenic Bacteria
Escherichia coli (Carbapenem-resistant)1>32>64
Klebsiella pneumoniae (ESBL-producing)216>64
Acinetobacter baumannii (Multi-drug resistant)0.58>64
Commensal Gut Flora
Bacteroides fragilis>64816
Bifidobacterium longum>6440.5
Lactobacillus acidophilus>64160.25
Clostridium perfringens>6481
Prevotella intermedia>6422

Note: Higher MIC values indicate lower antibacterial activity.

Experimental Validation Protocols

The validation of this compound's low activity against commensal gut flora was conducted through rigorous in vitro and in vivo experimental protocols.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of anaerobic commensal gut bacteria.

Methodology: The broth microdilution method was employed as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A diverse panel of clinically relevant anaerobic bacteria, including representative species from the genera Bacteroides, Bifidobacterium, Lactobacillus, Clostridium, and Prevotella, were selected.

  • Culture Conditions: Bacteria were cultured in their respective optimal anaerobic atmospheres (e.g., 85% N₂, 10% H₂, 5% CO₂) and appropriate growth media, such as Brucella broth supplemented with hemin and vitamin K.

  • MIC Determination: Serial twofold dilutions of this compound were prepared in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard and inoculated into the wells. The plates were incubated under anaerobic conditions at 37°C for 48 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Murine Model of Gut Microbiome Impact

Objective: To assess the in vivo effect of this compound on the composition and diversity of the gut microbiome in a mouse model.

Methodology:

  • Animal Model: A cohort of healthy C57BL/6 mice were used. The animals were housed in a controlled environment and allowed to acclimate before the start of the experiment.

  • Treatment Groups: Mice were randomly assigned to different treatment groups: a control group receiving a vehicle solution, a this compound-treated group, and comparator antibiotic groups (e.g., ciprofloxacin, amoxicillin). Antibiotics were administered orally at clinically relevant doses for a period of 7 days.

  • Sample Collection: Fecal samples were collected from each mouse at baseline (before treatment), at multiple time points during the treatment period, and at several time points post-treatment to assess both immediate and long-term effects.

  • Microbiome Analysis: DNA was extracted from the fecal samples, and the V3-V4 hypervariable region of the 16S rRNA gene was amplified and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data was analyzed to determine the alpha diversity (richness and evenness of microbial species within a sample) and beta diversity (comparison of microbial composition between different treatment groups). Changes in the relative abundance of specific bacterial taxa at the phylum, class, order, family, and genus levels were also evaluated.

Visualizing the Mechanism and Workflow

To further elucidate the scientific underpinnings of this compound's selectivity and the experimental process for its validation, the following diagrams are provided.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA FabG FabG FabH->FabG Acyl-ACP Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH FabZ_A FabZ_A FabG->FabZ_A Acyl-ACP FabI FabI FabZ_A->FabI Acyl-ACP FabB_F FabB_F FabI->FabB_F Acyl-ACP FabB_F->FabG Elongated Acyl-ACP Fatty Acid Fatty Acid FabB_F->Fatty Acid This compound This compound This compound->FabI Inhibition

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and this compound's Site of Action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Culture Commensals Culture Commensals Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Culture Commensals->Prepare Antibiotic Dilutions MIC Determination MIC Determination Prepare Antibiotic Dilutions->MIC Determination Data Analysis & Comparison Data Analysis & Comparison MIC Determination->Data Analysis & Comparison Mouse Model Mouse Model Antibiotic Treatment Antibiotic Treatment Mouse Model->Antibiotic Treatment Fecal Sampling Fecal Sampling Antibiotic Treatment->Fecal Sampling 16S rRNA Sequencing 16S rRNA Sequencing Fecal Sampling->16S rRNA Sequencing Microbiome Analysis Microbiome Analysis 16S rRNA Sequencing->Microbiome Analysis Microbiome Analysis->Data Analysis & Comparison

Caption: Experimental Workflow for Validating this compound's Selective Activity.

References

Assessing the frequency of resistance development to Fabimycin compared to other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with a low propensity for resistance development.[1] Fabimycin is a new antibiotic candidate engineered to combat drug-resistant Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their robust outer membrane and efflux pump systems.[2][3][4] This guide provides an objective comparison of the frequency of resistance development to this compound against other commonly used antibiotics, supported by experimental data and detailed methodologies.

This compound's mechanism of action involves the inhibition of FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway.[2][5][6] This targeted approach has shown potent activity against over 200 clinical isolates, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[7][8][9] A critical factor in evaluating its potential is understanding how readily bacteria can develop resistance to it.

Experimental Protocols: Assessing Spontaneous Resistance Frequency

The primary method for quantifying the likelihood of resistance development is the spontaneous mutation frequency assay. This technique determines the rate at which resistant mutants arise within a bacterial population upon exposure to a selective antibiotic concentration.

Detailed Methodology:

  • Bacterial Culture Preparation: A high-density bacterial culture (e.g., >10⁹ Colony Forming Units (CFU)/mL) of the test organism is prepared by growing it to the late logarithmic or early stationary phase in a suitable broth medium.[10]

  • Viable Cell Titer Determination: A small aliquot of the culture is serially diluted and plated on antibiotic-free agar to determine the total number of viable cells in the initial inoculum.[10][11]

  • Selective Plating: A large, known volume of the undiluted, high-density culture is plated onto agar containing the test antibiotic.[10] The antibiotic concentration is typically a multiple of the Minimum Inhibitory Concentration (MIC) for the specific organism, often ranging from 4x to 32x the MIC, to select for clinically relevant resistance.[7][10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-72 hours) to allow for the growth of spontaneous resistant mutants.[10]

  • Enumeration and Frequency Calculation: The number of resistant colonies that appear on the antibiotic-containing plates is counted. The spontaneous resistance frequency is then calculated by dividing the number of resistant CFUs by the total number of viable cells initially plated.[10][11]

Another important metric is the Mutant Prevention Concentration (MPC) , defined as the lowest antibiotic concentration at which no resistant mutants are recovered.[5][10] A low MPC is a favorable characteristic for an antibiotic. For this compound, the MPC against S. aureus was impressively low at 0.125 µg/mL.[5]

Data Presentation: Frequency of Resistance Comparison

The following table summarizes the spontaneous resistance frequencies for this compound compared to other antibiotics commonly used to treat infections caused by Gram-negative bacteria.

AntibioticOrganismSelective Concentration (x MIC)Spontaneous Resistance FrequencyCitation
This compound Escherichia coli8x~ 1 x 10⁻⁹[5][7]
16x~ 2 x 10⁻¹⁰[5][7]
Acinetobacter baumannii8x~ 2 x 10⁻⁹[5][7]
16x~ 5 x 10⁻¹⁰[5][7]
Staphylococcus aureus8x< 1 x 10⁻¹⁰[5][7]
16x< 1 x 10⁻¹⁰[5][7]
Levofloxacin Acinetobacter baumannii8x~ 1 x 10⁻⁸[7]
16x~ 5 x 10⁻⁹[7]
Ciprofloxacin Neisseria gonorrhoeaeNot specifiedResistance often arises from single or multiple point mutations in gyrA and parC genes.[12]
Meropenem Pseudomonas aeruginosaNot specifiedResistance can be selected, with frequencies enhanced by the presence of fluoroquinolones.[13]

Analysis of Data: The data clearly indicates that this compound exhibits a very low frequency of spontaneous resistance against key Gram-negative and Gram-positive pathogens.[7][8] For E. coli and A. baumannii, the resistance frequencies are in the range of 10⁻⁹ to 10⁻¹⁰, which is significantly lower than that observed for the fluoroquinolone Levofloxacin against A. baumannii.[7] This low resistance frequency, combined with a narrow MIC range against a large panel of clinical isolates, suggests that intrinsic resistance to this compound is not prevalent in existing bacterial populations.[7][8]

In contrast, established antibiotics like fluoroquinolones (Ciprofloxacin, Levofloxacin) and carbapenems (Meropenem) face widespread and increasing resistance.[14][15][16][17] Resistance to fluoroquinolones often arises from mutations in their target genes (gyrA and parC), and their use can even enhance the mutation frequency for other drug classes.[12][13]

Experimental Workflow Visualization

The following diagram illustrates the standardized workflow for determining the spontaneous frequency of antibiotic resistance.

G cluster_prep Phase 1: Culture Preparation cluster_plate Phase 2: Plating & Selection cluster_calc Phase 3: Incubation & Calculation A Start: Inoculate Broth with Test Organism B Incubate to High Density (e.g., >10^9 CFU/mL) A->B C Plate Serial Dilutions on Antibiotic-Free Agar B->C Split Culture D Plate High-Density Culture on Antibiotic Agar (e.g., 8x MIC) B->D Split Culture E Incubate All Plates (24-72 hours) C->E D->E F Count Colonies on Antibiotic-Free Plates E->F G Count Resistant Colonies on Antibiotic Plates E->G H Calculate Total Viable Cells (CFU/mL) F->H I Calculate Resistance Frequency: (Resistant CFU) / (Total Viable Cells) G->I H->I

Caption: Workflow for Spontaneous Resistance Frequency Assay.

Conclusion

The preclinical data available for this compound demonstrates a consistently low frequency of spontaneous resistance development across multiple clinically relevant bacterial pathogens. This characteristic is a significant advantage over many current antibiotics, particularly those in the fluoroquinolone class, which are increasingly compromised by high resistance rates. The resistance that does emerge to this compound is primarily linked to specific point mutations in its target, the FabI enzyme.[5][7]

For researchers and drug development professionals, the low propensity for resistance development positions this compound as a promising candidate for further clinical investigation. Its potent activity against challenging Gram-negative pathogens, coupled with a favorable resistance profile, suggests it could become a valuable tool in the fight against antimicrobial resistance.[7][8]

References

Comparative analysis of the binding kinetics of different FabI inhibitors with Fabimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the binding kinetics of Fabimycin and other notable FabI inhibitors reveals key insights for the development of next-generation antibiotics. This guide provides a comparative analysis of their interaction with the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis.

Researchers in drug development are constantly seeking novel antimicrobial agents to combat the rising threat of antibiotic resistance. A promising target in this endeavor is the bacterial enzyme FabI. This guide offers a detailed comparison of the binding kinetics of a novel inhibitor, this compound, with its predecessors and other well-characterized FabI inhibitors.

This compound is a promising antibiotic candidate effective against a range of Gram-negative bacteria.[1][2][3] It is a derivative of Debio-1452 (also known as AFN-1252), which is potent against Staphylococcus aureus.[1][2] While specific kinetic data (k_on, k_off, and K_D) for this compound's binding to FabI are not yet publicly available, isothermal titration calorimetry (ITC) has confirmed its nanomolar potency and a more favorable binding enthalpy compared to its less active enantiomer.[1][2][3]

This comparison guide synthesizes available quantitative data, presents detailed experimental methodologies for key analytical techniques, and utilizes visualizations to illustrate the underlying scientific principles.

Quantitative Comparison of FabI Inhibitor Binding Kinetics

To provide a clear overview of the binding affinities of various FabI inhibitors, the following table summarizes the available quantitative data. It is important to note that direct kinetic constants for this compound are not yet published. The data for its precursor, Debio-1452 (AFN-1252), and the well-studied inhibitor Triclosan are included for a comprehensive comparison.

InhibitorTarget OrganismMethodIC50 (nM)K_i (nM)K_D (nM)Notes
This compound E. coli, A. baumanniiITCNot ReportedNot ReportedNot ReportedConfirmed nanomolar potency and favorable binding enthalpy.
Debio-1452 (AFN-1252) S. aureusEnzyme Assay14[4]12.8[4]Not ReportedPotent inhibitor of S. aureus FabI.
Triclosan E. coliEnzyme AssayNot ReportedNot Reported-Slow, tight-binding inhibitor.

Understanding the Mechanism: Bacterial Fatty Acid Synthesis and FabI Inhibition

The bacterial fatty acid synthesis (FASII) pathway is essential for bacterial survival, making it an attractive target for antibiotics. The enzyme enoyl-acyl carrier protein reductase (FabI) catalyzes a critical rate-limiting step in this pathway. FabI inhibitors block this step, disrupting the production of essential fatty acids and ultimately leading to bacterial cell death.

FASII_Pathway Bacterial Fatty Acid Synthesis (FASII) Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-enoyl-ACP->Acyl-ACP (n+2) FabI FabI FabI Further Rounds Further Rounds Acyl-ACP (n+2)->Further Rounds This compound This compound This compound->FabI Inhibits Other FabI Inhibitors Other FabI Inhibitors Other FabI Inhibitors->FabI Inhibits

Figure 1: Simplified diagram of the bacterial fatty acid synthesis (FASII) pathway highlighting the role of FabI and its inhibition.

Experimental Protocols for Analyzing Binding Kinetics

The determination of binding kinetics is crucial for understanding the efficacy and mechanism of action of an inhibitor. Two primary biophysical techniques employed for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (inhibitor) to a ligand (FabI) immobilized on a sensor surface.

Experimental Workflow:

SPR_Workflow SPR Experimental Workflow Immobilize FabI on Sensor Chip Immobilize FabI on Sensor Chip Inject Inhibitor (Analyte) Inject Inhibitor (Analyte) Immobilize FabI on Sensor Chip->Inject Inhibitor (Analyte) Measure Association (k_on) Measure Association (k_on) Inject Inhibitor (Analyte)->Measure Association (k_on) Inject Buffer Inject Buffer Measure Association (k_on)->Inject Buffer Measure Dissociation (k_off) Measure Dissociation (k_off) Inject Buffer->Measure Dissociation (k_off) Regenerate Surface Regenerate Surface Measure Dissociation (k_off)->Regenerate Surface Data Analysis (K_D) Data Analysis (K_D) Regenerate Surface->Data Analysis (K_D)

Figure 2: General workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.

Detailed Methodology:

  • Immobilization of FabI: Recombinant FabI protein is covalently immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level is optimized to achieve a good signal-to-noise ratio while minimizing mass transport limitations.

  • Analyte Preparation: A series of concentrations of the FabI inhibitor (e.g., this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The inhibitor solutions are injected over the FabI-immobilized surface at a constant flow rate. The association (k_on) is monitored in real-time.

  • Dissociation Phase: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation (k_off) of the inhibitor from FabI.

  • Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow ITC Experimental Workflow Prepare FabI and Inhibitor in Matched Buffer Prepare FabI and Inhibitor in Matched Buffer Load FabI into Sample Cell Load FabI into Sample Cell Prepare FabI and Inhibitor in Matched Buffer->Load FabI into Sample Cell Load Inhibitor into Syringe Load Inhibitor into Syringe Load FabI into Sample Cell->Load Inhibitor into Syringe Titrate Inhibitor into FabI Titrate Inhibitor into FabI Load Inhibitor into Syringe->Titrate Inhibitor into FabI Measure Heat Change Measure Heat Change Titrate Inhibitor into FabI->Measure Heat Change Data Analysis (K_D, ΔH, ΔS) Data Analysis (K_D, ΔH, ΔS) Measure Heat Change->Data Analysis (K_D, ΔH, ΔS)

Figure 3: General workflow for an Isothermal Titration Calorimetry (ITC) experiment to determine binding thermodynamics.

Detailed Methodology:

  • Sample Preparation: Both the FabI protein and the inhibitor are prepared in an identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup: The FabI solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe.

  • Titration: A series of small injections of the inhibitor are made into the FabI solution at a constant temperature.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_D), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Conclusion

The development of new antibiotics with novel mechanisms of action is paramount in the fight against antimicrobial resistance. This compound represents a significant advancement in the class of FabI inhibitors, demonstrating potent activity against challenging Gram-negative pathogens. While detailed binding kinetics for this compound are eagerly awaited, the available data on its precursor, Debio-1452, and other FabI inhibitors provide a valuable framework for comparison. The experimental protocols outlined in this guide serve as a practical resource for researchers engaged in the characterization of enzyme inhibitors, facilitating the discovery and development of the next generation of life-saving antibiotics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fabimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The responsible disposal of investigational antibiotics like Fabimycin is a critical component of laboratory safety and environmental protection. Improper disposal can contribute to the rise of antimicrobial resistance and environmental contamination.[1][2][3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the integrity of your research and the safety of your community.

Core Principles of this compound Disposal

This compound, as an investigational antibiotic, must be treated as potentially hazardous chemical waste.[4] The following principles, derived from general guidelines for the disposal of investigational drugs and antibiotic waste, should form the basis of your disposal protocol:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive policies for waste disposal.[4][5] Always adhere to their specific procedures.

  • Segregation is Key: Do not mix this compound waste with general laboratory or biohazardous waste unless explicitly instructed to do so by your EHS department.

  • Avoid Sink Disposal: Never pour this compound solutions down the drain.[4] Wastewater treatment facilities are often not equipped to remove antibiotic compounds, contributing to environmental contamination.[1][4]

  • Incineration is the Preferred Method: The standard and most effective method for the final destruction of investigational drugs and antibiotic waste is incineration by a licensed facility.[5][6][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of various forms of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and any lab consumables (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.

  • Liquid Waste: This category encompasses stock solutions, working solutions, and any media containing this compound.[4] It is important to note that autoclaving may not be sufficient to degrade all antibiotics, and therefore, even autoclaved media containing antibiotics should be treated as chemical waste.[2][4]

  • Empty Containers: Vials, bottles, and other containers that held this compound should be considered contaminated and disposed of as hazardous waste.[6][8] They should not be placed in the regular trash.[8]

2. Packaging and Labeling:

  • Use Designated Containers: Your EHS department will provide specific, approved containers for hazardous chemical waste.[5][7][8] These are typically robust, leak-proof, and clearly marked.

  • Proper Labeling: Attach a hazardous waste label to each container.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the Principal Investigator (PI) and the laboratory location[8]

3. Storage Prior to Disposal:

  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within your laboratory.[8] This area should be secure, clearly marked, and away from general traffic.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.[8]

4. Arranging for Disposal:

  • Contact EHS: Once your waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup.[5][8]

  • Documentation: Maintain a log of all this compound waste generated and disposed of. Your EHS department may require specific forms to be completed.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for handling antibiotic waste.

Waste TypeRecommended Action
Solid this compound WasteCollect in a designated, labeled hazardous waste container for incineration.
Liquid this compound SolutionsCollect in a designated, labeled, leak-proof hazardous waste container for incineration. Do not autoclave as a sole means of disposal.[2][4]
Contaminated Labware & PPEPlace in a designated, labeled hazardous waste container for incineration.
Empty this compound Vials/ContainersDispose of as hazardous waste in a designated container; do not place in regular or sharps trash.[6][8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research setting.

Fabimycin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Initial Handling & Segregation cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate from General & Biohazardous Waste A->B C Is it a liquid? B->C D Is it a solid or contaminated material? B->D E Place in Labeled, Leak-Proof Liquid Hazardous Waste Container C->E Yes F Place in Labeled Solid Hazardous Waste Container D->F Yes G Ensure Proper Labeling: - 'Hazardous Waste' - Chemical Name - PI, Lab, Date E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for Waste Pickup H->I J EHS Manages Final Disposal (Typically Incineration) I->J K Document Waste Disposal J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and contributing to a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.